molecular formula C11H22O2 B084092 2,2-Dimethylnonanoic acid CAS No. 14250-75-0

2,2-Dimethylnonanoic acid

Cat. No.: B084092
CAS No.: 14250-75-0
M. Wt: 186.29 g/mol
InChI Key: GZWHUSJKYLPRHF-UHFFFAOYSA-N
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Description

2,2-Dimethylnonanoic acid is a high-purity branched-chain fatty acid of significant interest in organic synthesis and materials science research. This compound features a carboxylic acid functional group on a carbon chain that is branched at the alpha carbon with two methyl groups, a structure known to influence its physical and chemical properties, such as boiling point and lipid solubility . As a building block, it is valuable for constructing more complex molecular architectures; its structural motif is similar to that used in synthesizing pharmaceutical compounds like gemfibrozil, indicating its potential in developing active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers utilize this and similar branched acids in studies exploring lipid metabolism, polymer chemistry, and as intermediates in developing novel materials . The compound is characterized by its specific molecular formula and can be identified by spectral data and other analytical methods to confirm its structure and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for use in humans or animals. Researchers should consult the safety data sheet for handling information, as carboxylic acids can be corrosive and cause severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWHUSJKYLPRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931494
Record name 2,2-Dimethylnonanoic acid
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14250-75-0
Record name 2,2-Dimethylnonanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14250-75-0
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2,2-Dimethylnonanoic acid. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data and methodologies.

Core Chemical Properties

This compound is a saturated fatty acid characterized by a nine-carbon chain with two methyl groups at the alpha-position. This substitution creates a sterically hindered carboxylic acid with distinct physical and chemical properties.

Identifiers and Descriptors
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14250-75-0[1]
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
Canonical SMILES CCCCCCCC(C)(C)C(=O)O[1]
InChI Key GZWHUSJKYLPRHF-UHFFFAOYSA-N[1]
Synonyms Nonanoic acid, 2,2-dimethyl-[1]
Physical and Chemical Properties
PropertyValueSource
Molecular Weight 186.29 g/mol [1]
Monoisotopic Mass 186.161979940 Da[1]
Density 0.909 g/cm³ (Predicted)
XLogP3 4.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 7[1]
Topological Polar Surface Area 37.3 Ų[1]

Reactivity and Safety Profile

Chemical Reactivity

As a carboxylic acid, this compound undergoes typical reactions such as esterification, amide formation, and reduction. However, the presence of the two methyl groups at the C2 position provides significant steric hindrance, which can slow down reaction rates compared to its linear isomer, nonanoic acid.

Based on reactivity profiles of similar compounds, this compound is expected to react exothermically with bases. It may also react with active metals to form gaseous hydrogen and a metal salt. Reactions with cyanide salts could generate gaseous hydrogen cyanide, while reactions with diazo compounds, isocyanates, nitrides, and sulfides may generate flammable and/or toxic gases and heat.

Safety and Handling

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

Precautionary Statements: Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Synthesis Protocol: Grignard Carboxylation (Representative)

The following is a representative protocol for the synthesis of this compound via the Grignard reaction, a common method for C-C bond formation and carboxylic acid synthesis. This protocol is adapted from general procedures for similar compounds.[2]

Step 1: Formation of the Grignard Reagent

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Addition of Alkyl Halide: Dissolve 1-bromo-2,2-dimethylheptane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is indicated by the disappearance of the iodine color and gentle bubbling.

  • Reaction: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for 1-2 hours until the magnesium is consumed.

Step 2: Carboxylation and Workup

  • Carbonation: Crush an excess of dry ice (solid CO₂) in a separate flask and cautiously pour the prepared Grignard reagent solution onto it with stirring.

  • Acidification: Allow the excess CO₂ to sublime and the mixture to warm to room temperature. Slowly add aqueous HCl (e.g., 3 M) to protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation & Workup A 1-Bromo-2,2-dimethylheptane + Mg Turnings B Initiation with I₂ in Anhydrous Ether A->B Add C Formation of 2,2-Dimethylheptylmagnesium bromide B->C Reflux D Reaction with Dry Ice (CO₂) C->D Carboxylation E Acidic Workup (HCl) D->E Protonation F Extraction & Purification E->F Isolate G This compound F->G Yields Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Prep Purified Compound Solubilize Dissolve in Appropriate Solvent (e.g., CDCl₃ for NMR, MeOH for MS) Prep->Solubilize NMR NMR Spectrometer (¹H, ¹³C) Solubilize->NMR MS Mass Spectrometer (ESI-MS, MS/MS) Solubilize->MS ProcNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcNMR ProcMS Analyze Mass Spectra (Identify [M-H]⁻, Fragments) MS->ProcMS Confirm Structure & Purity Confirmation ProcNMR->Confirm ProcMS->Confirm Logical_Relationship cluster_potential Predicted Areas of Biological Interaction Structure Chemical Structure: This compound (Branched Fatty Acid) Metabolism Fatty Acid Metabolism (e.g., CoA synthesis, β-oxidation enzymes) Structure->Metabolism Potential Interaction Signaling Lipid Signaling Pathways (e.g., GPCRs, nuclear receptors) Structure->Signaling Potential Modulation Antimicrobial Antimicrobial Activity (Membrane disruption) Structure->Antimicrobial Potential Activity

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for 2,2-dimethylnonanoic acid, a sterically hindered carboxylic acid. Due to the steric hindrance at the α-position, the synthesis of this compound presents unique challenges. This document details both a generalized, industrially relevant method for the synthesis of 2,2-dimethylalkanoic acids and explores theoretical pathways, including the haloform reaction and Grignard carboxylation, which are standard methods for carboxylic acid synthesis.

Core Synthesis Methodologies

The synthesis of this compound can be approached through several routes. Below, we detail a general method for the synthesis of 2,2-dimethylalkanoic acids and discuss the application of two classical named reactions to this specific target molecule.

Synthesis of 2,2-Dimethylalkanoic Acids from Ethylene and Isobutyric Acid

A high-pressure and high-temperature method has been reported for the synthesis of a mixture of 2,2-dimethylalkanoic acids. This method involves the reaction of isobutyric acid with ethylene in the presence of a catalyst. While this process yields a mixture of acids with varying chain lengths, it represents a viable industrial-scale approach to this class of compounds.

A detailed experimental protocol for the synthesis of a mixture of 2,2-dimethylalkanoic acids is as follows:

  • Reaction Setup: A 400-mL silver-lined pressure vessel is purged with nitrogen and charged with 200 g of isobutyric acid.

  • Reactant Introduction: The vessel is closed, evacuated, and connected to a reservoir of ethylene containing 2-5 parts per million of oxygen. Ethylene is introduced to a pressure of 300 atm.

  • Reaction Conditions: The vessel and its contents are heated and agitated. The temperature is maintained at 247-251°C, and the pressure is kept between 850-980 atm for fourteen hours by the periodic addition of ethylene. The total ethylene absorption amounts to 735 atm.

  • Work-up and Distillation: After cooling the vessel to room temperature, the pressure is released, and the contents are discharged. The reaction mixture is then distilled to separate the unreacted isobutyric acid from the higher-boiling 2,2-dimethylalkanoic acids.

The following table summarizes the results from a typical reaction run as described in the protocol.

ParameterValue
Starting Isobutyric Acid200 g
Recovered Isobutyric Acid155 g
Yield of Higher Boiling Acids64 g
Neutral Equivalent of Mixed Acids328
Iodine Number of Mixed Acids2.9
Molecular Weight (ebullioscopic)364

Table 1: Quantitative data for the synthesis of a mixture of 2,2-dimethylalkanoic acids.

SynthesisWorkflow IsobutyricAcid Isobutyric Acid PressureVessel High-Pressure Reactor IsobutyricAcid->PressureVessel Ethylene Ethylene (with O2) Ethylene->PressureVessel Reaction Reaction (247-251°C, 850-980 atm) PressureVessel->Reaction Cooling Cooling & Depressurization Reaction->Cooling Distillation Distillation Cooling->Distillation Product 2,2-Dimethylalkanoic Acids Mixture Distillation->Product UnreactedAcid Recovered Isobutyric Acid Distillation->UnreactedAcid

Caption: General workflow for the synthesis of 2,2-dimethylalkanoic acids.

Theoretical Synthesis via the Haloform Reaction

The haloform reaction is a classic method for converting methyl ketones into carboxylic acids with one less carbon atom. To synthesize this compound via this route, the required precursor would be 3,3-dimethyl-2-decanone.

The reaction proceeds by the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone to yield the carboxylate and a haloform.

HaloformReaction Ketone 3,3-Dimethyl-2-decanone Reagents Br2 / NaOH(aq) Ketone->Reagents 1. Intermediate Trihalomethyl Ketone Intermediate Reagents->Intermediate Cleavage Nucleophilic Acyl Substitution (OH-) Intermediate->Cleavage 2. Product 2,2-Dimethylnonanoate Cleavage->Product Haloform Bromoform (CHBr3) Cleavage->Haloform Acidification Acidic Workup (H3O+) Product->Acidification 3. FinalProduct This compound Acidification->FinalProduct

Caption: Theoretical haloform reaction pathway for this compound.

A general protocol for a haloform reaction would involve dissolving the methyl ketone in a suitable solvent (e.g., dioxane or ethanol) and treating it with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or another halogen/base combination. The reaction is typically exothermic and may require cooling. After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid, which is then isolated by filtration or extraction.

Theoretical Synthesis via Grignard Carboxylation

The carboxylation of a Grignard reagent is a versatile method for the synthesis of carboxylic acids. This pathway involves the reaction of an organomagnesium halide with carbon dioxide, followed by acidic workup. To synthesize this compound, the required Grignard reagent would be 2,2-dimethylnonylmagnesium halide.

The synthesis would start from a suitable 1-halo-2,2-dimethylnonane. This alkyl halide is converted to the corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent. The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution. The resulting magnesium carboxylate is then hydrolyzed with a strong acid to yield the final carboxylic acid.

GrignardCarboxylation AlkylHalide 1-Halo-2,2-dimethylnonane Mg Mg / Dry Ether AlkylHalide->Mg 1. Grignard 2,2-Dimethylnonylmagnesium Halide Mg->Grignard CO2 CO2 (Dry Ice) Grignard->CO2 2. Carboxylate Magnesium Carboxylate Salt CO2->Carboxylate AcidWorkup Acidic Workup (H3O+) Carboxylate->AcidWorkup 3. FinalProduct This compound AcidWorkup->FinalProduct

Caption: Theoretical Grignard carboxylation pathway for this compound.

The formation of the Grignard reagent is the critical step and must be carried out under strictly anhydrous conditions to prevent quenching of the reagent. The alkyl halide would be added to a suspension of magnesium turnings in an anhydrous ether (e.g., diethyl ether or THF). The reaction is often initiated with a small crystal of iodine. Once the Grignard reagent is formed, it is added to a slurry of crushed dry ice in ether or CO2 is bubbled through the solution. The reaction is typically exothermic. After the addition is complete, the reaction mixture is quenched by pouring it onto a mixture of ice and a strong acid (e.g., HCl or H2SO4). The carboxylic acid is then isolated by extraction with an organic solvent.

Conclusion

The synthesis of this compound, a sterically hindered carboxylic acid, can be accomplished through various synthetic strategies. The direct reaction of isobutyric acid with ethylene under high pressure and temperature provides a route to a mixture of 2,2-dimethylalkanoic acids. For a more targeted laboratory-scale synthesis, the haloform reaction of 3,3-dimethyl-2-decanone or the carboxylation of a 2,2-dimethylnonyl Grignard reagent are viable theoretical pathways. The choice of method will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. The experimental protocols and theoretical pathways outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

Technical Guide: Physicochemical Properties of 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2,2-dimethylnonanoic acid, a substituted carboxylic acid of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry and drug development.

Core Physical Properties

The experimental data available for the physical properties of this compound are summarized below. It is important to note that some of the available data is estimated.

PropertyValueSource
Boiling Point130-132 °C[1]
Density0.8978 (rough estimate)[1]

Experimental Protocols: Determination of Purity and Structure

A standard and widely accepted method for the analysis and purity determination of fatty acids like this compound involves their conversion to fatty acid methyl esters (FAMEs) followed by gas chromatography (GC) analysis.

Protocol: Fatty Acid Methyl Ester (FAME) Synthesis and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Esterification to FAMEs:

  • Objective: To convert the carboxylic acid to its more volatile methyl ester for GC analysis.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of this compound into a reaction vial.

    • Add 2 mL of a 2% sulfuric acid solution in methanol.

    • Seal the vial and heat the mixture at 60-70°C for 1-2 hours with stirring.

    • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex the mixture vigorously for 1 minute to extract the FAME into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the 2,2-dimethylnonanoate methyl ester to a clean vial for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate the FAME from any impurities and to confirm its identity and purity based on its retention time and mass spectrum.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 10-20°C per minute to a final temperature of 250-280°C.

      • Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The identity of the 2,2-dimethylnonanoate methyl ester is confirmed by comparing its mass spectrum with a reference library (e.g., NIST). The purity is determined by the relative peak area of the compound in the chromatogram.

Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound via FAMEs preparation and subsequent GC-MS analysis.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 2,2-Dimethylnonanoic Acid Sample Esterification Esterification (H2SO4/MeOH) Sample->Esterification Extraction Liquid-Liquid Extraction (Hexane) Esterification->Extraction GCMS GC-MS Analysis Extraction->GCMS FAME in Hexane Data Data Acquisition (Chromatogram & Mass Spectrum) GCMS->Data Analysis Data Analysis (Identification & Purity) Data->Analysis

FAMEs GC-MS Analysis Workflow.

References

"2,2-Dimethylnonanoic acid" spectral data (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethylnonanoic acid is a branched-chain fatty acid with the chemical formula C₁₁H₂₂O₂. Its structure, featuring a quaternary carbon at the alpha position, imparts unique chemical and physical properties that are of interest in various fields, including drug development and materials science. Understanding the spectral characteristics of this molecule is crucial for its identification, characterization, and quality control. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on the analysis of structurally similar compounds. It also outlines standard experimental protocols for acquiring such data.

Predicted Spectral Data

Due to the limited availability of public spectral data for this compound, the following tables present predicted values derived from the known spectral data of analogous compounds, including 2,2-dimethylhexanoic acid, nonanoic acid, and 2,2-dimethylpropanoic acid.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the methyl, methylene, and carboxylic acid protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~1.5 - 1.6Multiplet2H-CH₂- (C3)
~1.2 - 1.4Multiplet10H-(CH₂)₅- (C4-C8)
1.15Singlet6H-(CH₃)₂ (C2)
~0.88Triplet3H-CH₃ (C9)
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~180-COOH (C1)
~45-C(CH₃)₂ (C2)
~35-CH₂- (C3)
~32-CH₂- (C7)
~29-30-CH₂- (C4, C5, C6)
~25-(CH₃)₂ (C2-methyls)
~23-CH₂- (C8)
~14-CH₃ (C9)
Predicted Mass Spectrometry Data

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z (Predicted)Ion
186[M]⁺
171[M - CH₃]⁺
141[M - COOH]⁺
115[M - C₅H₁₁]⁺
87[C₄H₇O₂]⁺ (McLafferty rearrangement)
74[C₃H₆O₂]⁺ (McLafferty rearrangement + 1)
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for long-chain carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

    • Temperature: 298 K

3. ¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Temperature: 298 K

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples:

  • Gas Chromatograph:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

3. Electrospray Ionization-Mass Spectrometry (ESI-MS) for Less Volatile Samples:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Negative ion mode is often preferred for carboxylic acids ([M-H]⁻).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas Pressure: 20-30 psi

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Final Characterization Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve NMR_Acquisition ¹H and ¹³C NMR Data Acquisition Dissolve->NMR_Acquisition NMR Sample MS_Acquisition GC-MS or ESI-MS Data Acquisition Dissolve->MS_Acquisition MS Sample NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity Analysis) NMR_Processing->NMR_Interpretation Structure_Confirmation Structure Confirmation and Purity Assessment NMR_Interpretation->Structure_Confirmation MS_Processing Data Processing (Peak Detection, Integration) MS_Acquisition->MS_Processing MS_Interpretation Spectral Interpretation (Molecular Ion, Fragmentation Pattern) MS_Processing->MS_Interpretation MS_Interpretation->Structure_Confirmation

An In-depth Technical Guide to the Solubility of 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 2,2-dimethylnonanoic acid is limited. This guide provides a comprehensive overview based on established chemical principles and predictive analysis to assist researchers in determining its solubility.

Introduction to this compound and its Solubility

This compound is a branched-chain carboxylic acid. Its molecular structure, consisting of a polar carboxylic acid functional group and a long, nonpolar hydrocarbon chain, dictates its solubility behavior. Understanding the solubility of this compound in various solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, and pharmacological studies. The principle of "like dissolves like" is the cornerstone for predicting the solubility of a substance in a given solvent.[1] This guide will explore the predicted solubility of this compound based on its structural characteristics and provide a framework for its experimental determination.

Predicted Solubility Profile of this compound

The chemical structure of this compound features a hydrophilic (water-loving) carboxylic acid head and a large, hydrophobic (water-fearing) nine-carbon branched alkyl tail. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The solubility of carboxylic acids in water decreases as the carbon chain length increases.[2][3][4] Carboxylic acids with up to four carbon atoms are miscible with water, while those with longer chains, like this compound (11 carbons total), are expected to have very low solubility in water.[2][3] The long, nonpolar alkyl chain disrupts the hydrogen bonding network of water, making dissolution energetically unfavorable.[3][5] While the carboxylic acid group can form hydrogen bonds with water, the hydrophobic nature of the long carbon chain is the dominant factor.[2][5] In polar protic solvents like ethanol and methanol, the solubility is expected to be higher than in water due to the presence of the solvent's own alkyl groups, which can interact with the nonpolar tail of the acid.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents can accept hydrogen bonds but do not donate them. They possess a significant dipole moment, allowing them to solvate polar molecules. It is predicted that this compound will exhibit moderate to good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given the large, nonpolar nature of the C9 alkyl chain, this compound is expected to be readily soluble in nonpolar organic solvents.[2] The van der Waals forces between the nonpolar solvent and the nonpolar alkyl chain of the acid will facilitate dissolution.

Quantitative Data on Solvent Properties

While specific solubility data for this compound is unavailable, the following table of common solvent properties can guide the selection of appropriate solvents for experimental determination.

SolventFormulaBoiling Point (°C)Dielectric Constant (at 20°C)Polarity Index
WaterH₂O10080.110.2
MethanolCH₃OH6532.75.1
EthanolC₂H₅OH7824.54.3
AcetoneC₃H₆O5620.75.1
Tetrahydrofuran (THF)C₄H₈O667.64.0
DichloromethaneCH₂Cl₂409.13.1
TolueneC₇H₈1112.42.4
Diethyl EtherC₄H₁₀O354.32.8
HexaneC₆H₁₄691.90.1

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a solid compound like this compound in a liquid solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

  • Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or a titrator)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibration.[6]

    • Add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and the optimal time should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately weigh the filtered solution or dilute it to a known volume in a volumetric flask.

    • Analyze the concentration of this compound in the filtered solution using a pre-validated analytical method.

      • Titration: If the compound is sufficiently acidic and soluble, it can be titrated with a standardized base (e.g., NaOH) using a suitable indicator.

      • Chromatography (HPLC/GC): This is a more common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations of this compound. The concentration of the saturated solution can then be determined from this curve.

      • Gravimetric Analysis: The solvent from a known mass or volume of the filtered solution can be evaporated, and the mass of the remaining solid (the dissolved solute) can be measured.[6]

  • Calculation:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Solvent Selection Workflow

The following diagram illustrates the logical process for selecting a suitable solvent for this compound based on its structural properties.

G A Start: Assess Solubility of This compound B Analyze Compound Structure: - Polar -COOH group - Nonpolar C9 alkyl chain A->B C Apply 'Like Dissolves Like' Principle B->C D Test Nonpolar Solvents (e.g., Hexane, Toluene) C->D E Test Polar Aprotic Solvents (e.g., THF, Acetone) C->E F Test Polar Protic Solvents (e.g., Water, Ethanol) C->F G High Solubility Expected D->G Interaction with nonpolar tail dominates H Moderate to Good Solubility Expected E->H Interaction with both polar and nonpolar parts I Low to Very Low Solubility Expected F->I Nonpolar tail disrupts H-bonding network

Caption: Logical workflow for solvent selection for this compound.

References

"2,2-Dimethylnonanoic acid" potential biological activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 2,2-Dimethylnonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This compound is a saturated branched-chain fatty acid for which specific biological activities have not been extensively documented. However, its structural similarity to other short- and medium-chain fatty acids, a class of molecules known to possess diverse biological functions, suggests a range of potential therapeutic applications. This technical guide synthesizes the current understanding of related fatty acids to extrapolate the potential biological activities, mechanisms of action, and experimental considerations for this compound. Drawing parallels from the known metabolic, signaling, and antimicrobial roles of analogous fatty acids, this document provides a foundational framework for initiating research into this molecule. We present hypothetical signaling pathways, proposed experimental workflows, a summary of relevant quantitative data from related compounds, and detailed experimental protocols to guide future investigations.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling, metabolic regulation, and host-microbe interactions. While linear-chain fatty acids have been extensively studied, the biological significance of BCFAs is an emerging field of interest. This compound, a nine-carbon fatty acid with two methyl groups at the alpha-carbon, represents a structurally unique molecule with unexplored biological potential. This guide aims to provide researchers with a comprehensive overview of the plausible biological activities of this compound based on the known functions of structurally related short- and medium-chain fatty acids. The potential areas of investigation include metabolic modulation, G-protein coupled receptor (GPCR) agonism, histone deacetylase (HDAC) inhibition, and antimicrobial activity.

Potential Biological Activities and Mechanisms of Action

Based on the activities of other short- and medium-chain fatty acids, this compound may exhibit the following biological functions:

Metabolic Regulation

Short- and medium-chain fatty acids are crucial players in energy homeostasis. They can serve as energy substrates and modulate key metabolic pathways such as glycolysis, gluconeogenesis, and lipogenesis.[1] BCFAs, in particular, have been noted for their potential anti-cancer, lipid-lowering, and anti-inflammatory properties.[2] It is plausible that this compound could influence cellular energy metabolism, potentially impacting conditions like metabolic syndrome, obesity, and type 2 diabetes.[3]

Signaling Pathways

Short-chain fatty acids are well-established ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41).[4][5] Activation of these receptors by fatty acids can trigger various downstream signaling cascades, leading to anti-inflammatory responses and modulation of gut hormones.[6] Given its structure, this compound may act as an agonist at these or other fatty acid-sensing GPCRs.

Hypothetical Signaling Pathway for this compound

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2,2-Dimethylnonanoic_acid This compound GPCR GPCR (e.g., FFAR2/3) 2,2-Dimethylnonanoic_acid->GPCR Agonism G_Protein G-Protein Activation GPCR->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream_Effectors Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Downstream_Effectors->Second_Messengers Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Metabolic regulation) Second_Messengers->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for this compound.

Certain short-chain fatty acids, most notably butyrate, are known inhibitors of histone deacetylases (HDACs).[7][8] By inhibiting HDACs, these fatty acids can induce hyperacetylation of histones, leading to changes in gene expression that can promote cell cycle arrest, differentiation, and apoptosis in cancer cells.[9] The structural features of this compound may allow it to interact with the active site of HDAC enzymes, suggesting a potential role as an epigenetic modulator and anti-cancer agent.

Antimicrobial Activity

Fatty acids, including medium-chain and branched-chain varieties, have demonstrated antimicrobial activity against a range of pathogenic bacteria.[10][11] The mechanisms of action are thought to involve disruption of the bacterial cell membrane and inhibition of essential metabolic processes like fatty acid synthesis.[12] Therefore, this compound could possess antimicrobial properties worthy of investigation for applications in infectious disease and food preservation.

Quantitative Data from Related Fatty Acids

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations (IC50) of related short-chain fatty acids against histone deacetylases, providing a benchmark for potential efficacy.

CompoundTargetIC50 (mM)Cell Line/System
ButyrateHDACs (global)0.09HT-29 human colon carcinoma
PropionateHDACs (global)>1.0HT-29 human colon carcinoma
p-Coumaric acidHDACs (global)0.19HT-29 human colon carcinoma
3-(4-OH-phenyl)-propionateHDACs (global)0.62HT-29 human colon carcinoma
Caffeic acidHDACs (global)0.85HT-29 human colon carcinoma
Data sourced from[9]

Proposed Experimental Workflow

To systematically investigate the potential biological activities of this compound, the following experimental workflow is proposed.

Proposed Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Start: this compound Metabolic_Assays Metabolic Assays (e.g., Fatty Acid Oxidation, Glucose Uptake) Start->Metabolic_Assays Signaling_Assays Signaling Assays (GPCR Binding, HDAC Inhibition) Start->Signaling_Assays Antimicrobial_Assays Antimicrobial Assays (MIC/MBC Determination) Start->Antimicrobial_Assays Hit_Identification Hit Identification & Lead Optimization Metabolic_Assays->Hit_Identification Signaling_Assays->Hit_Identification Antimicrobial_Assays->Hit_Identification Animal_Models Animal Models of Disease (e.g., Metabolic Syndrome, Cancer) Hit_Identification->Animal_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Studies Preclinical_Development Preclinical Development PK_PD_Studies->Preclinical_Development

Caption: Proposed workflow for investigating this compound's bioactivity.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study this compound.

Fatty Acid β-Oxidation Assay in Primary Hepatocytes

This protocol is adapted from methods for measuring the oxidation of radiolabeled palmitic acid.[13][14]

Objective: To quantify the rate of β-oxidation of this compound in primary hepatocytes.

Materials:

  • Primary mouse hepatocytes

  • [1-¹⁴C]-2,2-Dimethylnonanoic acid (custom synthesis may be required)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hepatocyte culture medium (e.g., M199)

  • Perchloric acid (PCA)

  • Scintillation fluid and counter

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from mice using a standard collagenase perfusion method.

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]-2,2-Dimethylnonanoic acid complexed with fatty acid-free BSA in culture medium.

  • Incubation: Suspend freshly isolated hepatocytes in pre-warmed culture medium. Add the radiolabeled substrate to initiate the reaction and incubate at 37°C with gentle shaking.

  • Stopping the Reaction: At various time points, terminate the reaction by adding a portion of the cell suspension to ice-cold perchloric acid. This will precipitate proteins and stop enzymatic activity.

  • Separation of Metabolites: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.

  • Quantification: Transfer the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of radioactivity in the supernatant is proportional to the rate of fatty acid oxidation.

G-Protein Coupled Receptor (GPCR) Binding Assay

This is a competitive binding assay protocol that can be adapted to determine if this compound binds to fatty acid-sensing GPCRs like FFAR2 or FFAR3.[15][16]

Objective: To assess the binding affinity of this compound to a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from a stable cell line)

  • A known radiolabeled ligand for the target GPCR (e.g., ³H-propionate for FFAR3)

  • This compound (unlabeled)

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • Glass fiber filter plates

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filter plate using a vacuum manifold. The cell membranes with bound radioligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is inversely proportional to the concentration of the unlabeled competitor (this compound). Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.[17]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Grow the bacterial strains overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the established roles of structurally similar branched-chain and medium-chain fatty acids provide a strong rationale for its investigation as a potential therapeutic agent. The proposed areas of metabolic regulation, GPCR agonism, HDAC inhibition, and antimicrobial activity offer promising avenues for future research. The experimental workflows and protocols outlined in this guide provide a clear path forward for elucidating the biological significance of this unique fatty acid. Future studies should focus on a systematic in vitro screening followed by in vivo validation in relevant disease models to fully uncover the therapeutic potential of this compound.

References

2,2-Dimethylnonanoic Acid: A Technical Review of a Branched-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylnonanoic acid, a saturated fatty acid with a nine-carbon chain and two methyl groups at the alpha position, belongs to the class of branched-chain fatty acids (BCFAs). While specific research on this particular molecule is limited, the broader family of BCFAs is gaining increasing attention for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, and contextualizes its potential significance by reviewing the synthesis and biological roles of related α,α-disubstituted and branched-chain fatty acids.

Physicochemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily derived from computational models and database entries.[1]

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂PubChem[1]
Molecular Weight 186.29 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 14250-75-0PubChem[1]
Computed XLogP3 4.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 8PubChem[1]

Synthesis of α,α-Disubstituted Carboxylic Acids

General Experimental Protocol: Synthesis via Alkylation of an Ester Enolate

This protocol outlines a general procedure for the synthesis of α,α-disubstituted carboxylic acids, which can be adapted for this compound.

Step 1: Formation of the α-Monosubstituted Ester

  • To a solution of a suitable base, such as sodium ethoxide in ethanol, add a dialkyl malonate (e.g., diethyl malonate) dropwise at room temperature.

  • After stirring for 30-60 minutes, add a primary alkyl halide (e.g., 1-bromoheptane) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mono-alkylated malonic ester.

Step 2: Second Alkylation at the α-Position

  • Dissolve the mono-alkylated malonic ester in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

  • After stirring for 30-60 minutes at -78°C, add a methylating agent (e.g., methyl iodide) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated malonic ester, add an aqueous solution of a strong base (e.g., potassium hydroxide).

  • Heat the mixture to reflux for several hours to facilitate both hydrolysis of the ester groups and decarboxylation.

  • Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

  • Extract the carboxylic acid product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The final product, this compound, can be further purified by distillation or chromatography.

G reagent1 Diethyl Malonate + 1-Bromoheptane step1 Step 1: Mono-alkylation reagent1->step1 intermediate1 Diethyl Heptylmalonate step1->intermediate1 step2 Step 2: Methylation intermediate1->step2 reagent2 LDA, Methyl Iodide reagent2->step2 intermediate2 Diethyl Heptylmethylmalonate step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation intermediate2->step3 reagent3 KOH, H3O+ reagent3->step3 product This compound step3->product

General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are not prominent in the literature, the broader class of branched-chain fatty acids exhibits a range of interesting biological effects. These effects suggest potential areas of investigation for this compound.

Context from Branched-Chain Fatty Acids (BCFAs)

BCFAs are found in various dietary sources, particularly in ruminant fats like milk and meat.[2][3] They are known to possess diverse bioactivities, including:

  • Anti-inflammatory Properties: Some BCFAs have been shown to exert anti-inflammatory effects.[2][4]

  • Anticancer Activity: Certain BCFAs have demonstrated cytotoxicity towards cancer cells in vitro.[4][5][6]

  • Metabolic Regulation: BCFAs can influence lipid metabolism and may play a role in reducing the risk of metabolic disorders.[4][5][6] They have been shown to modulate gut microbiota and the expression of genes related to lipid metabolism.[6]

  • Insulin Sensitivity: Some studies suggest that BCFAs can help maintain normal β-cell function and insulin sensitivity.[5]

Given its structure as an α,α-disubstituted fatty acid, this compound may share some of these biological activities. The gem-dimethyl group at the α-position could influence its metabolic stability and interaction with biological targets.

Potential Signaling Pathways

Based on the known activities of other short and branched-chain fatty acids, this compound could potentially interact with several signaling pathways. These are hypothetical pathways and require experimental validation.

One potential mechanism of action for branched-chain fatty acids involves the modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

G dmna This compound (Hypothetical) receptor Nuclear Receptors (e.g., PPARs) dmna->receptor gene_expression Modulation of Gene Expression receptor->gene_expression lipid_metabolism Altered Lipid Metabolism gene_expression->lipid_metabolism inflammation Reduced Inflammation gene_expression->inflammation glucose_homeostasis Improved Glucose Homeostasis gene_expression->glucose_homeostasis

Hypothetical signaling pathway for this compound.

Analytical Data

The PubChem database provides some limited spectral information for this compound.

Data TypeDetailsSource
¹³C NMR Spectra Instrument: Jeol PS-100PubChem[1]

Further analytical characterization, including ¹H NMR, mass spectrometry, and infrared spectroscopy, would be necessary to fully confirm the structure and purity of synthesized this compound.

Conclusion and Future Directions

This compound is a sparsely studied branched-chain fatty acid. While its fundamental physicochemical properties are available through databases, there is a clear lack of published research on its specific synthesis, biological activity, and mechanism of action. Based on the known properties of other BCFAs, this compound holds potential for interesting biological activities, particularly in the areas of metabolic regulation and inflammation.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol for this compound.

  • Conducting in vitro and in vivo studies to investigate its biological effects on various cell lines and animal models of disease.

  • Elucidating the specific molecular targets and signaling pathways through which it exerts its effects.

Such research will be crucial in determining whether this compound is a "hidden gem" within the family of branched-chain fatty acids with potential for development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: 2,2-Dimethylnonanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylnonanoic acid is a branched-chain fatty acid (BCFA) whose role in metabolic research is an emerging area of interest. While direct studies on this specific molecule are limited, research on related BCFAs and other fatty acids suggests potential involvement in key metabolic pathways, including adipogenesis, glucose uptake, and lipid metabolism. These application notes provide an overview of the potential uses of this compound in metabolic research and offer detailed protocols for investigating its effects in common in vitro models.

The protocols described herein are adapted from established methods for studying other fatty acids and should be optimized for specific experimental conditions. The provided data from related compounds serve as an illustrative example of expected outcomes and data presentation.

Potential Applications in Metabolic Research

Based on the activities of structurally similar fatty acids, this compound may be investigated for its role in:

  • Adipocyte Differentiation and Function: BCFAs have been shown to influence the development and metabolism of fat cells. This compound could be explored for its potential to modulate adipogenesis, lipid storage, and the secretion of adipokines.

  • Glucose Homeostasis: Some fatty acids can impact glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue. Research could elucidate whether this compound affects glucose transport and insulin signaling pathways.

  • Hepatic Lipid Metabolism: The liver plays a central role in fatty acid processing. Studies could examine the effect of this compound on lipid accumulation, fatty acid oxidation, and triglyceride synthesis in hepatocytes.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Fatty acids are natural ligands for PPARs, which are nuclear receptors that regulate genes involved in lipid and glucose metabolism. Investigating the interaction of this compound with PPAR isoforms (α, γ, and δ) could reveal its mechanism of action.

Experimental Protocols

Protocol 1: In Vitro Differentiation of 3T3-L1 Preadipocytes and Treatment with this compound

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

  • This compound

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

  • Formalin (10%)

Procedure:

  • Cell Culture and Seeding:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and grow to confluence (Day -2).

    • Maintain cells in a confluent state for an additional 48 hours to ensure growth arrest (Day 0).[1]

  • Induction of Differentiation (Day 0):

    • Prepare differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

    • Aspirate the culture medium and add the differentiation medium to the cells.

  • Treatment with this compound (Day 0 onwards):

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Add this compound to the differentiation medium at various concentrations (e.g., 10, 50, 100 µM). Include a vehicle control.

  • Maturation of Adipocytes (Day 2 onwards):

    • After 48 hours (Day 2), replace the differentiation medium with maturation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin), containing the respective concentrations of this compound.

    • Replace the maturation medium every 2 days until the cells are fully differentiated (typically Day 8-10).

  • Assessment of Adipocyte Differentiation (Day 8-10):

    • Oil Red O Staining:

      • Wash cells with PBS and fix with 10% formalin for 1 hour.

      • Wash with water and then with 60% isopropanol.

      • Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

      • Wash with water and acquire images using a microscope.

    • Quantification of Lipid Accumulation:

      • After staining, elute the Oil Red O dye with 100% isopropanol.

      • Measure the absorbance of the eluate at 510 nm.

Expected Results and Data Presentation:

The effect of this compound on adipocyte differentiation can be quantified by measuring lipid accumulation. Data can be presented in a bar graph showing the relative lipid content at different concentrations of the compound. For illustrative purposes, the table below shows hypothetical data on the effect of a related compound, nonanoic acid, on lipid accumulation in beige adipocytes.[2]

TreatmentConcentrationLipid Accumulation (Fold Change vs. Control)
Control-1.00 ± 0.15
Nonanoic Acid2 µM1.79 ± 0.20

Data are presented as mean ± SEM.

Experimental Workflow for Adipocyte Differentiation

G cluster_0 Cell Culture cluster_1 Differentiation & Treatment cluster_2 Analysis Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Growth_Arrest Induce Growth Arrest (48h) Confluence->Growth_Arrest Induction Day 0: Add Differentiation Medium + this compound Growth_Arrest->Induction Maturation Day 2-8: Add Maturation Medium + this compound Induction->Maturation Staining Day 8-10: Oil Red O Staining Maturation->Staining Quantification Quantify Lipid Accumulation Staining->Quantification

Caption: Workflow for 3T3-L1 adipocyte differentiation and treatment.

Protocol 2: Glucose Uptake Assay in C2C12 Myotubes

Objective: To determine the effect of this compound on glucose uptake in skeletal muscle cells.

Materials:

  • C2C12 myoblasts

  • DMEM with high glucose

  • FBS

  • Horse Serum

  • Penicillin-Streptomycin solution

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • Lysis buffer (e.g., RIPA buffer)

Procedure:

  • Differentiation of C2C12 Myoblasts:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • To induce differentiation, switch to DMEM with 2% horse serum when cells reach ~80-90% confluence.

    • Allow cells to differentiate into myotubes for 4-6 days, changing the medium every 2 days.

  • Treatment with this compound:

    • Prepare stock solutions of this compound.

    • Treat differentiated myotubes with various concentrations of this compound (e.g., 10, 50, 100 µM) in serum-free DMEM for a specified period (e.g., 18 hours). Include a vehicle control.

  • Glucose Uptake Assay:

    • Wash cells twice with warm KRH buffer.

    • Incubate cells in KRH buffer for 30 minutes at 37°C to starve them of glucose.

    • For insulin-stimulated glucose uptake, add 100 nM insulin for the last 20 minutes of the starvation period.

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) or 2-NBDG (100 µM) for 10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with lysis buffer.

  • Quantification:

    • For [³H]glucose: Measure the radioactivity in the cell lysate using a scintillation counter.

    • For 2-NBDG: Measure the fluorescence of the cell lysate using a microplate reader (excitation/emission ~485/535 nm).[3]

    • Normalize the glucose uptake to the total protein concentration of the lysate.

Expected Results and Data Presentation:

Results can be presented as a bar graph showing glucose uptake (as a percentage of control) under basal and insulin-stimulated conditions for each concentration of this compound.

TreatmentBasal Glucose Uptake (% of Control)Insulin-Stimulated Glucose Uptake (% of Control)
Control100 ± 8250 ± 20
This compound (50 µM)(Experimental Data)(Experimental Data)

Data are presented as mean ± SEM.

Signaling Pathway for Insulin-Stimulated Glucose Uptake

G cluster_0 Cell Membrane cluster_1 Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocates to membrane Glucose_in Glucose GLUT4_membrane->Glucose_in Uptake Glucose_out Glucose Glucose_out->GLUT4_membrane Uptake Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation

Caption: Insulin signaling pathway leading to glucose uptake.

Protocol 3: Assessment of Fatty Acid Oxidation in HepG2 Hepatocytes

Objective: To measure the effect of this compound on the rate of fatty acid β-oxidation.

Materials:

  • HepG2 cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • [1-¹⁴C]Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Scintillation vials and fluid

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in 12-well plates and grow to ~80-90% confluence.

  • Treatment:

    • Pre-incubate cells with various concentrations of this compound (e.g., 10, 50, 100 µM) in serum-free medium for a specified time (e.g., 4 hours).

  • Fatty Acid Oxidation Assay:

    • Prepare the substrate mixture: DMEM containing [1-¹⁴C]palmitic acid (0.5 µCi/mL) complexed to BSA (1% w/v).

    • Wash the cells with warm PBS.

    • Add the substrate mixture to each well and incubate for 2 hours at 37°C.

    • To measure the production of ¹⁴CO₂, place a small tube containing NaOH inside each well to trap the gas.

    • To measure the production of acid-soluble metabolites (ASMs), which represent incomplete oxidation products, collect the medium at the end of the incubation.

  • Quantification:

    • ¹⁴CO₂: Acidify the medium with perchloric acid to release dissolved CO₂. The trapped ¹⁴CO₂ in the NaOH is then measured by scintillation counting.

    • ASMs: Precipitate the protein from the collected medium with perchloric acid. Centrifuge and measure the radioactivity of the supernatant (the acid-soluble fraction) by scintillation counting.[4][5]

    • Total fatty acid oxidation is the sum of ¹⁴CO₂ and ASM production. Normalize the results to total protein content.

Expected Results and Data Presentation:

The results can be presented in a table or bar graph showing the rate of fatty acid oxidation (nmol/mg protein/hr) at different concentrations of this compound.

TreatmentFatty Acid Oxidation Rate (nmol/mg protein/hr)
Control(Experimental Data)
This compound (50 µM)(Experimental Data)

Data are presented as mean ± SEM.

Logical Flow of Fatty Acid Oxidation Measurement

G cluster_products Measure Oxidation Products Start Start with Cultured HepG2 Cells Preincubation Pre-incubate with This compound Start->Preincubation Add_Substrate Add [1-¹⁴C]Palmitic Acid Substrate Preincubation->Add_Substrate Incubate Incubate for 2 hours at 37°C Add_Substrate->Incubate Measure_CO2 Measure ¹⁴CO₂ Production Incubate->Measure_CO2 Measure_ASM Measure Acid-Soluble Metabolites (ASMs) Incubate->Measure_ASM Calculate Calculate Total Fatty Acid Oxidation Measure_CO2->Calculate Measure_ASM->Calculate

Caption: Workflow for measuring fatty acid oxidation.

References

Application Notes and Protocols for 2,2-Dimethylnonanoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, an internal standard (IS) is a crucial component for achieving accurate and precise measurements. The IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. It helps to correct for variability throughout the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

2,2-Dimethylnonanoic acid is a C11 branched-chain fatty acid. Its synthetic nature and absence in most biological systems make it a potentially suitable internal standard for the quantification of other fatty acids or structurally related molecules. While specific applications of this compound as an internal standard are not extensively documented in peer-reviewed literature, its properties allow for the adaptation of established methods for fatty acid analysis. This document provides a comprehensive guide on its potential use, including physicochemical properties, detailed experimental protocols adapted from similar fatty acids, and illustrative quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development, including the selection of appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[1][2]
Molecular Weight 186.29 g/mol [1][2]
Monoisotopic Mass 186.161979940 Da
CAS Number 14250-75-0[1][2]
IUPAC Name This compound[2]
Appearance Liquid (at room temperature)
XLogP3 4.3

Principle of Use as an Internal Standard

The ideal internal standard should mimic the analyte's behavior during the entire analytical workflow but be distinguishable by the mass spectrometer. This compound is a suitable candidate for an internal standard when analyzing other fatty acids for the following reasons:

  • Structural Similarity: It shares a similar alkyl chain and a carboxylic acid functional group with many endogenous fatty acids, suggesting comparable extraction efficiency and chromatographic behavior.

  • Non-endogenous Nature: As a synthetic, branched-chain fatty acid, it is not naturally present in most biological samples, thus avoiding interference with the measurement of endogenous analytes.

  • Mass Difference: Its unique mass allows it to be distinguished from the analytes of interest by the mass spectrometer.

Application Note: Quantification of Medium-Chain Fatty Acids in Human Plasma

This section outlines a hypothetical application for the quantification of medium-chain fatty acids (MCFAs) in human plasma using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Spike with this compound (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Calculate Analyte/IS Ratio H->I J Quantification via Calibration Curve I->J

Caption: General experimental workflow for MCFA quantification.

Experimental Protocols

The following are detailed protocols for sample preparation and analysis. These are adapted from established methods for similar fatty acids and should be optimized and validated for the specific application.

Protocol 1: LC-MS/MS Method

This method is suitable for high-throughput analysis of MCFAs in plasma.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Reference standards for target MCFAs

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and each MCFA analyte in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MCFA stock solutions in methanol:water (1:1, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol. The optimal concentration should be determined during method development.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, calibrator, and quality control.

  • To 100 µL of plasma, calibrator, or QC, add 10 µL of the Internal Standard Working Solution.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A).

4. LC-MS/MS Parameters (Illustrative)

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing individual standards. For this compound, the precursor ion would be [M-H]⁻ at m/z 185.15. Product ions would be determined via collision-induced dissociation.

Protocol 2: GC-MS Method

This method is an alternative for fatty acid analysis and requires derivatization to increase volatility.

1. Materials and Reagents

  • In addition to materials in Protocol 1:

    • Ethyl acetate (GC grade)

    • Hydrochloric acid (HCl)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Pyridine

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma, calibrator, or QC in a glass tube, add 10 µL of the Internal Standard Working Solution.

  • Acidify the sample with 10 µL of 1M HCl.

  • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature and transfer to a GC vial for analysis.

3. GC-MS Parameters (Illustrative)

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injection Mode: Splitless

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection: Selected Ion Monitoring (SIM) or MRM for higher selectivity. Ions for the TMS derivative of this compound would need to be determined.

Quantitative Data Summary (Illustrative)

The following tables present typical performance characteristics for a validated fatty acid quantification assay using an internal standard. These values are for illustrative purposes and would need to be established during method validation for this compound.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
Hexanoic Acid1 - 1000> 0.9951/x
Octanoic Acid1 - 1000> 0.9951/x
Decanoic Acid1 - 1000> 0.9951/x

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Octanoic AcidLLOQ1< 1585 - 115
Low3< 1090 - 110
Mid100< 1090 - 110
High800< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Hexanoic Acid85 - 11090 - 110
Octanoic Acid85 - 11090 - 110
Decanoic Acid85 - 11090 - 110

Visualization of Internal Standard Calibration

The following diagram illustrates the logical relationship in an internal standard calibration, where the ratio of the analyte signal to the internal standard signal is used for quantification.

Internal_Standard_Calibration cluster_measurements Mass Spectrometer Measurements cluster_calculation Calculation cluster_calibration Calibration Curve cluster_result Final Result Analyte_Signal Analyte Signal (Peak Area) Ratio Response Ratio = Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal Internal Standard Signal (Peak Area) IS_Signal->Ratio Cal_Curve Plot of Response Ratio vs. Analyte Concentration Ratio->Cal_Curve Final_Conc Unknown Analyte Concentration Cal_Curve->Final_Conc

Caption: Logic of internal standard-based quantification.

Conclusion

This compound possesses the necessary characteristics to serve as an effective internal standard in mass spectrometry-based quantitative analysis, particularly for fatty acids and related metabolites. Its non-endogenous nature is a key advantage. The protocols and data presented here, adapted from well-established methods for similar compounds, provide a strong starting point for method development. It is imperative that any method utilizing this compound as an internal standard undergoes rigorous validation to ensure it meets the required standards for accuracy, precision, selectivity, and robustness for the specific application and biological matrix.

References

Application Note: Derivatization of 2,2-Dimethylnonanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylnonanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields, including metabolic research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids; however, the direct analysis of free carboxylic acids like this compound is challenging due to their low volatility, high polarity, and potential for thermal degradation. These characteristics can lead to poor chromatographic peak shape, including significant tailing, and low sensitivity.[1]

To overcome these analytical hurdles, a derivatization step is essential prior to GC-MS analysis. Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[2][3] This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a fatty acid methyl ester (FAME).

Methods and Protocols

Two primary derivatization techniques are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using boron trifluoride (BF₃) in methanol.

Protocol 1: Silylation with BSTFA

Silylation is a robust and widely used method for the derivatization of active hydrogen-containing compounds, including carboxylic acids.[4] BSTFA is a common silylating reagent that reacts with the carboxylic acid to form a more volatile and thermally stable trimethylsilyl (TMS) ester.[1][5] For sterically hindered carboxylic acids, the addition of a catalyst such as trimethylchlorosilane (TMCS) can improve reaction efficiency.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

  • Nitrogen gas supply for drying

Experimental Protocol:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a GC vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample residue.

  • Derivatization: Add 100 µL of BSTFA (or BSTFA with 1% TMCS) to the vial. Ensure a molar excess of the derivatizing agent.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification to Fatty Acid Methyl Ester (FAME) with BF₃-Methanol

Esterification, particularly methylation, is a classic and effective method for the derivatization of carboxylic acids for GC analysis.[1][6] Boron trifluoride in methanol is a common and efficient reagent for this purpose, converting the carboxylic acid to its corresponding methyl ester.[1][6]

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride (BF₃) in methanol

  • Anhydrous hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heating block or oven

  • GC vials

  • Vortex mixer

  • Centrifuge

Experimental Protocol:

  • Sample Preparation: Place the dried this compound sample in a reaction tube.

  • Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the tube.

  • Reaction: Tightly cap the tube and heat at 60°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAME derivative, to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Quantitative Data Summary

Analyte (Similar to this compound)Derivatization MethodLODLOQReference
Branched-Chain Fatty Acids (general)FAME derivatization5–10 ng/mL-[7]
Isobutyric AcidPFBBr Derivatization0.244 µM-[8]
2-Methylbutyric AcidPFBBr Derivatization0.244 µM-[8]
Isovaleric AcidPFBBr Derivatization0.244 µM-[8]
Various Fatty Acids (C6-C24)Transesterification (FAME)1.69 µg/mL5.14 µg/mL[9]

Note: PFBBr (pentafluorobenzyl bromide) is another effective derivatizing agent for carboxylic acids, particularly for achieving low detection limits.[8]

Visualizations

The following diagrams illustrate the experimental workflow and a representative chemical reaction for the derivatization of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Drying Drying Sample->Drying Add_Solvent_Reagent Add Solvent & Derivatizing Reagent Drying->Add_Solvent_Reagent Reaction Heat Add_Solvent_Reagent->Reaction GC_MS GC-MS Analysis Reaction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Silylation_Reaction Acid This compound plus1 + BSTFA BSTFA arrow Heat BSTFA->arrow TMS_Ester TMS Ester Derivative plus2 + Byproduct Byproducts arrow->TMS_Ester

References

Application Notes and Protocols for the HPLC Analysis of 2,2-Dimethylnonanoic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,2-Dimethylnonanoic acid and its esters using High-Performance Liquid Chromatography (HPLC). Two primary methodologies are presented: a direct analysis method using UV detection at a low wavelength, and a more sensitive method employing pre-column derivatization for enhanced UV detection. Additionally, the metabolic context of branched-chain fatty acids (BCFAs) is discussed, including a representative signaling pathway.

Introduction to this compound Analysis

This compound is a branched-chain fatty acid (BCFA). The analysis of BCFAs is crucial in various fields, including microbiology, clinical diagnostics, and nutrition, due to their roles in cell membrane fluidity, metabolic regulation, and as potential biomarkers.[1][2] While gas chromatography (GC) is a common technique for fatty acid analysis, it often requires a derivatization step to convert the non-volatile acids into more volatile esters.[1] HPLC offers a viable alternative, particularly for non-volatile or thermally sensitive compounds.

The primary challenge in the HPLC analysis of saturated fatty acids like this compound is the lack of a strong UV chromophore, which complicates detection.[3] Direct UV detection is possible at low wavelengths (around 210 nm), though this can be prone to interference and lower sensitivity.[4][5] To overcome this, derivatization with a UV-absorbing agent can be employed to significantly enhance detection sensitivity and selectivity.[1][6]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[7]
Molecular Weight 186.29 g/mol [7]
IUPAC Name This compound[7]
XLogP3 4.3[7]
Polar Surface Area 37.3 Ų[8]

Method 1: Direct HPLC Analysis with UV Detection

This protocol is suitable for samples where the concentration of this compound is relatively high.

Experimental Protocol

1. Sample Preparation:

  • Dissolve a known weight of the sample containing this compound in the mobile phase to a final concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 210 nm

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data (Illustrative)
AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
This compound8.55.015.0

Experimental Workflow

G Workflow for Direct HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject separate Isocratic Elution (ACN:H2O with H3PO4) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Workflow for Direct HPLC Analysis

Method 2: HPLC Analysis with Pre-Column Derivatization

This method is recommended for trace analysis of this compound and its esters due to its enhanced sensitivity. The protocol uses 2,4'-Dibromoacetophenone as a derivatizing agent to introduce a strong chromophore.[1][6]

Experimental Protocol

1. Derivatization Procedure:

  • To 100 µL of the sample solution in acetone, add 100 µL of a 12 g/L solution of 2,4'-dibromoacetophenone in acetone and 50 µL of a 2 g/L solution of triethylamine in acetone.[9]

  • Seal the reaction vial and heat at 50°C for 2 hours.[1]

  • Stop the reaction by adding 50 µL of a 2 g/L solution of acetic acid in acetone.[1]

  • The resulting solution can be directly injected or diluted with the mobile phase if necessary.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient Elution 0-20 min, 70-100% B; 20-25 min, 100% B; 25.1-30 min, 70% B
Flow Rate 1.2 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 256 nm

3. Quantification:

  • Derivatize a series of standard solutions of this compound using the same procedure as the samples.

  • Generate a calibration curve by plotting the peak area of the derivatized standards against their initial concentrations.

  • Determine the concentration of this compound in the sample by comparing the peak area of its derivative to the calibration curve.

Quantitative Data (Illustrative)
AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compound derivative15.21030

Experimental Workflow

G Workflow for HPLC Analysis with Derivatization cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing sample_sol Sample in Acetone add_reagents Add 2,4'-Dibromoacetophenone and Triethylamine sample_sol->add_reagents react Heat at 50°C for 2 hours add_reagents->react stop_reaction Add Acetic Acid react->stop_reaction inject Inject Derivatized Sample onto C18 Column stop_reaction->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection at 256 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Workflow for HPLC Analysis with Derivatization

Signaling Pathway of Branched-Chain Fatty Acids

Branched-chain fatty acids are not only metabolic substrates but also act as signaling molecules.[2] One of the key signaling pathways they influence is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][10] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.

BCFA-Mediated PPARα Activation

G BCFA Signaling via PPARα BCFA Branched-Chain Fatty Acid (e.g., this compound) PPARa PPARα BCFA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (Increased Lipid Catabolism) Gene_Expression->Metabolic_Effects Leads to

BCFA Signaling via PPARα

This diagram illustrates that upon entering the cell, a BCFA can bind to and activate PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, particularly those related to fatty acid oxidation, leading to increased lipid catabolism.

References

Application Notes and Protocols for 2,2-Dimethylnonanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are hypothetical and constructed based on the known biological activities of structurally related medium-chain fatty acids (MCFAs) and branched-chain fatty acids (BCFAs). As of the date of this document, there is a notable absence of published experimental protocols specifically utilizing 2,2-Dimethylnonanoic acid in cell culture. These protocols are intended to serve as a foundational guide for researchers to design and validate their own experiments.

Introduction

This compound is a branched-chain fatty acid. While direct studies on its cellular effects are limited, research on similar MCFAs and BCFAs suggests potential roles in modulating cellular metabolism, signaling, and proliferation, particularly in cancer cell lines. Structurally similar fatty acids have demonstrated anti-cancer properties by inducing apoptosis and inhibiting key survival pathways. Therefore, this compound is a compound of interest for investigating novel therapeutic strategies against cancer and for studying fatty acid metabolism.

These notes provide detailed protocols for investigating the potential effects of this compound on cancer cell viability, cell cycle progression, and relevant signaling pathways.

Data Presentation: Hypothesized Quantitative Data

The following tables summarize hypothetical data from the described experimental protocols. These are intended to illustrate the potential dose-dependent effects of this compound.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Cell LineConcentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
MCF-7 (Breast Cancer)0 (Vehicle Control)48100 ± 4.5
504885 ± 5.1
1004862 ± 3.8
2004841 ± 4.2
4004825 ± 3.1
A549 (Lung Cancer)0 (Vehicle Control)48100 ± 5.2
504891 ± 4.7
1004873 ± 5.5
2004855 ± 4.9
4004838 ± 3.6

Table 2: Effect of this compound on Cell Cycle Distribution (Flow Cytometry)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7Vehicle Control55.2 ± 2.128.3 ± 1.516.5 ± 1.2
200 µM this compound72.1 ± 2.815.4 ± 1.112.5 ± 0.9
A549Vehicle Control60.1 ± 2.525.5 ± 1.814.4 ± 1.0
200 µM this compound78.3 ± 3.112.1 ± 1.39.6 ± 0.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for cell culture experiments. Fatty acids are often insoluble in aqueous media, necessitating the use of a solvent and/or a carrier protein.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of 100 mM Stock in DMSO:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 100 mM.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot into sterile, single-use microcentrifuge tubes and store at -20°C.

  • Preparation of Working Solutions with BSA:

    • For experiments, thaw an aliquot of the 100 mM DMSO stock solution at room temperature.

    • Prepare a sterile 10% (w/v) BSA solution in PBS.

    • To prepare a 10 mM working stock of this compound conjugated to BSA, slowly add the 100 mM DMSO stock to the 10% BSA solution while gently vortexing to achieve a 1:10 dilution. This results in a solution with a molar ratio of fatty acid to BSA that enhances solubility and cellular uptake.

    • Incubate the fatty acid-BSA complex at 37°C for 30 minutes to allow for binding.

    • This 10 mM stock can be further diluted in cell culture medium to achieve the desired final concentrations.

    • Important: Prepare a vehicle control containing the same final concentration of DMSO and BSA as the highest concentration of this compound used in the experiment.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound-BSA complex (from Protocol 1)

  • Vehicle control (DMSO + BSA in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in complete medium to achieve final concentrations ranging from 0 to 400 µM.

    • Remove the old medium from the wells and add 100 µL of the treatment or vehicle control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 15 minutes to dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Analysis of Cell Cycle Progression by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • This compound-BSA complex

  • Vehicle control

  • Trypsin-EDTA

  • Ice-cold PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with an effective concentration of this compound (e.g., 200 µM, based on MTT results) or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_compound Prepare this compound Stock Solution (in DMSO) prep_complex Prepare Fatty Acid-BSA Complex prep_compound->prep_complex treat_cells Treat with this compound and Vehicle Control prep_complex->treat_cells Add to culture medium seed_cells Seed Cancer Cells (e.g., MCF-7, A549) seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) treat_cells->flow_cytometry western_blot Western Blot (Signaling Pathway Analysis) treat_cells->western_blot signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes compound This compound receptor Membrane Interaction/ Uptake compound->receptor Hypothesized Interaction pi3k PI3K receptor->pi3k Inhibition? akt Akt pi3k->akt mtor mTOR akt->mtor cell_cycle_reg Cell Cycle Regulators (e.g., p21, Cyclins) mtor->cell_cycle_reg Regulation of Transcription/Translation apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) mtor->apoptosis_reg Regulation of Transcription/Translation cell_cycle_arrest G0/G1 Arrest cell_cycle_reg->cell_cycle_arrest apoptosis Apoptosis apoptosis_reg->apoptosis

Application Notes and Protocols for 2,2-Dimethylnonanoic Acid in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,2-Dimethylnonanoic acid in the flavor and fragrance industry. Due to the limited availability of specific quantitative sensory data for this compound in public literature, this document compiles information on structurally related compounds and established methodologies to guide research and development.

Application Notes

1. Introduction to this compound

2. Inferred Sensory Profile of this compound

Based on the sensory data of structurally similar short and medium-chain fatty acids, an inferred sensory profile for this compound can be proposed. Branched-chain fatty acids are known to be found in dairy and ruminant products. Short-chain fatty acids are often associated with cheesy, sour, or pungent notes, while some medium-chain fatty acids can contribute to creamy, waxy, or fatty sensations.

It is hypothesized that this compound may possess a complex odor profile with potential notes such as:

  • Waxy or fatty: Common for medium-chain fatty acids.

  • Slightly cheesy or creamy: Due to the branched-chain structure.

  • A subtle fruity or nutty undertone: Which can emerge upon dilution.

The taste profile is likely to be acidic or sour, with a potential for a lingering fatty or mouth-coating sensation.

3. Potential Applications in Flavor and Fragrance Formulations

Given its inferred profile, this compound could be a valuable component in various flavor and fragrance formulations:

  • Flavor Applications:

    • Dairy Flavors: To enhance creaminess and provide specific cheesy notes in products like cheese, butter, and yogurt analogs.

    • Savory Flavors: As a background note in meat and savory snack flavorings to impart a subtle fatty and rich character.

    • Nut Flavors: To contribute to the complexity of nut flavor profiles, particularly in roasted and toasted notes.

  • Fragrance Applications:

    • Perfumery: In trace amounts, it could add a unique, fatty-waxy nuance to certain floral, animalic, or gourmand fragrances, providing depth and complexity.

    • Soap and Cosmetics: Its fatty acid nature could be leveraged in soap making, where it might also contribute a subtle scent to the final product.

4. Quantitative Data on Related Fatty Acids

To provide a comparative context for researchers, the following table summarizes the sensory properties of some related short and medium-chain fatty acids. Direct quantitative data for this compound is not currently available.

CompoundCarbon ChainStructureReported Odor/Flavor ProfileOdor Threshold (in water)Taste Threshold (in water)
Caproic AcidC6StraightCheesy, sweaty, fatty~8 ppb~5 ppm
Caprylic AcidC8StraightWaxy, soapy, slightly goaty~20 ppb~15 ppm
Nonanoic AcidC9StraightWaxy, fatty, slightly floralNot readily availableNot readily available
2-Methylbutanoic AcidC5BranchedCheesy, sweaty, fruity (enantiomer dependent)Not readily availableNot readily available

Note: The sensory profiles and thresholds can vary significantly based on purity, concentration, and the medium in which they are evaluated. The data presented is an approximation from various sources.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the sensory profile and intensity of this compound at various concentrations using a trained sensory panel.

Materials:

  • This compound (high purity, >98%)

  • Odorless and tasteless solvent (e.g., propylene glycol for flavor, dipropylene glycol for fragrance)

  • Deionized, odor-free water

  • Glass vials with Teflon-lined caps

  • Olfactory blotters (fragrance evaluation)

  • Neutral tasting crackers and water for palate cleansing (flavor evaluation)

  • Sensory evaluation booths with controlled lighting and ventilation

Methodology:

  • Panelist Training:

    • Select 8-12 panelists based on their sensory acuity.

    • Train panelists to identify and rate the intensity of various aroma and taste attributes relevant to fatty acids (e.g., waxy, cheesy, creamy, sour, fatty).

    • Familiarize panelists with the rating scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions in deionized water (for flavor) or on olfactory blotters (for fragrance) at concentrations ranging from parts per million (ppm) to parts per billion (ppb). Prepare a blank control for each session.

  • Evaluation Procedure:

    • Randomize the presentation order of the samples for each panelist.

    • For Fragrance: Dip olfactory blotters into the fragrance solutions for a standardized time, allow the solvent to evaporate for 30 seconds, and present them to the panelists in the sensory booths.

    • For Flavor: Present the aqueous solutions to the panelists. Instruct them to take a small sip, swirl it in their mouth for a few seconds, and then expectorate.

    • Panelists should cleanse their palate with water and a neutral cracker between samples.

    • Panelists will independently rate the intensity of the pre-defined sensory attributes for each sample.

  • Data Analysis:

    • Collect and analyze the data from the panelists.

    • Calculate the mean intensity ratings for each attribute at each concentration.

    • Use statistical analysis (e.g., ANOVA) to determine significant differences between concentrations.

    • Generate a spider web plot to visualize the sensory profile of this compound.

Protocol 2: Instrumental Analysis by Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the key odor-active compounds in a sample containing this compound and to characterize its specific aroma profile.

Materials:

  • Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)

  • Capillary column suitable for fatty acid analysis (e.g., a polar phase column like a wax column).

  • High-purity helium as a carrier gas

  • Sample of this compound

  • Appropriate solvent for sample injection (e.g., dichloromethane)

  • Syringes for injection

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be optimized to avoid column overload while still being detectable at the olfactometry port.

  • GC-MS/O System Configuration:

    • Install the appropriate GC column.

    • Set the GC oven temperature program to effectively separate the compound from any impurities. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

    • Optimize the carrier gas flow rate.

    • Split the column effluent between the MS detector and the olfactometry port. A 1:1 split is common.

    • Humidify the air flowing to the olfactometry port to prevent nasal dehydration of the assessor.

  • Analysis:

    • Inject the sample into the GC.

    • A trained assessor (or multiple assessors in succession) will sniff the effluent from the olfactometry port throughout the chromatographic run.

    • The assessor will record the time, duration, and a description of any detected odor.

    • Simultaneously, the mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Interpretation:

    • Correlate the odor events recorded by the assessor with the peaks detected by the mass spectrometer based on their retention times.

    • Identify the compound responsible for each odor by interpreting its mass spectrum and comparing it to a spectral library.

    • This will confirm that the detected odor is indeed from this compound and not from an impurity.

    • The descriptors used by the assessor will provide a detailed characterization of the aroma profile.

Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training Sensory_Testing Sensory Testing Panelist_Training->Sensory_Testing Sample_Preparation Sample Preparation Sample_Preparation->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Profile_Generation Profile Generation Statistical_Analysis->Profile_Generation

Caption: Workflow for Sensory Evaluation of this compound.

GC_O_Analysis_Workflow cluster_setup Setup cluster_run Execution cluster_detection Detection & Data Acquisition cluster_interp Interpretation Sample_Prep Sample Preparation Injection_and_Run Injection & Chromatographic Run Sample_Prep->Injection_and_Run GC_MS_O_Config GC-MS/O Configuration GC_MS_O_Config->Injection_and_Run Olfactory_Detection Olfactory Detection (Assessor) Injection_and_Run->Olfactory_Detection MS_Detection Mass Spectrometry Detection Injection_and_Run->MS_Detection Data_Correlation Data Correlation Olfactory_Detection->Data_Correlation MS_Detection->Data_Correlation Compound_ID Compound Identification Data_Correlation->Compound_ID Aroma_Profile Aroma Profile Characterization Compound_ID->Aroma_Profile

Caption: Workflow for GC-Olfactometry Analysis of this compound.

References

Application Notes and Protocols: 2,2-Dimethylnonanoic Acid in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 2,2-dimethylnonanoic acid as a building block for the creation of novel esters and amides with potential biological activity. The inclusion of the sterically hindering gem-dimethyl group on the α-carbon of a nine-carbon aliphatic chain offers unique properties to the resulting molecules, influencing their chemical reactivity, stability, and interaction with biological targets.

Synthesis of Novel Bioactive Esters

The esterification of this compound with various bioactive alcohols can lead to the development of new chemical entities with potential applications in pharmaceuticals and fragrance industries. The steric hindrance provided by the 2,2-dimethyl groups can influence the rate of esterification and the stability of the resulting ester bond.

Application Example: Synthesis of a Fragrance Ester

While specific examples detailing the synthesis of fragrance compounds directly from this compound are not prevalent in the reviewed literature, the synthesis of esters from structurally similar nonanoic acid derivatives for fragrance applications is a well-established practice. The unique fatty-waxy odor profile of long-chain esters makes them valuable components in perfumery. The introduction of the gem-dimethyl moiety could contribute to a unique scent profile and increased stability.

A general approach to synthesizing such esters is through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: General Fischer Esterification

This protocol describes a general method for the esterification of this compound with a model alcohol, such as cetyl alcohol or stearyl alcohol, which are known to be used in fragrance compositions as fixatives.

Materials:

  • This compound

  • Cetyl alcohol (or other desired alcohol)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired alcohol (1.2 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

The yield and characterization of the resulting ester would need to be determined experimentally. The following table provides a template for presenting such data.

ProductStarting AlcoholCatalystReaction Time (h)Yield (%)Spectroscopic Data
Cetyl 2,2-dimethylnonanoateCetyl alcoholH₂SO₄8[To be determined]¹H NMR, ¹³C NMR, IR, MS
Stearyl 2,2-dimethylnonanoateStearyl alcoholp-TsOH10[To be determined]¹H NMR, ¹³C NMR, IR, MS

Table 1: Hypothetical quantitative data for the synthesis of 2,2-dimethylnonanoate esters.

Logical Relationship Diagram: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Byproducts Carboxylic_Acid This compound Reaction Esterification Reaction Carboxylic_Acid->Reaction Alcohol Alcohol (e.g., Cetyl Alcohol) Alcohol->Reaction Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction Solvent Toluene (for azeotropic water removal) Solvent->Reaction Heat Reflux Heat->Reaction Ester 2,2-Dimethylnonanoate Ester Reaction->Ester Water Water (removed) Reaction->Water

A diagram illustrating the Fischer esterification process.

Synthesis of Novel Bioactive Amides

The amidation of this compound with various amines can produce a library of novel compounds for biological screening. The gem-dimethyl group can provide metabolic stability and influence the conformation of the resulting amide, which may be crucial for its biological activity.

Application Example: Synthesis of N-substituted 2,2-dimethylnonanamides

While specific examples of biologically active amides derived directly from this compound are not extensively documented in the searched literature, the synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry. The resulting N-substituted 2,2-dimethylnonanamides could be screened for various biological activities, including as enzyme inhibitors or receptor modulators.

Experimental Protocol: General Amidation via Acid Chloride

This protocol outlines a general and reliable two-step procedure for the synthesis of N-substituted amides from this compound, proceeding through an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Formation of 2,2-Dimethylnonanoyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 2,2-dimethylnonanoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 2,2-dimethylnonanoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the solution of 2,2-dimethylnonanoyl chloride dropwise.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl (optional, to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography on silica gel.

Quantitative Data:

The following table provides a template for summarizing the results of the amidation reactions.

ProductAmineBaseReaction Time (h)Yield (%)Spectroscopic Data
N-Benzyl-2,2-dimethylnonanamideBenzylamineEt₃N4[To be determined]¹H NMR, ¹³C NMR, IR, MS
N-Phenyl-2,2-dimethylnonanamideAnilineEt₃N6[To be determined]¹H NMR, ¹³C NMR, IR, MS

Table 2: Hypothetical quantitative data for the synthesis of N-substituted 2,2-dimethylnonanamides.

Experimental Workflow Diagram: Amide Synthesis

Amide_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Workup & Purification Start This compound Reagent1 SOCl₂ or (COCl)₂ in DCM Start->Reagent1 Reaction Acid_Chloride 2,2-Dimethylnonanoyl Chloride Reagent1->Acid_Chloride Amidation Amidation Reaction Acid_Chloride->Amidation Amine Primary or Secondary Amine Amine->Amidation Base Triethylamine in DCM Base->Amidation Crude_Amide Crude N-Substituted Amide Amidation->Crude_Amide Workup Aqueous Workup Crude_Amide->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure N-Substituted 2,2-Dimethylnonanamide Purification->Final_Product

A workflow diagram for the synthesis of N-substituted amides.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly linked to compounds synthesized from this compound in the available literature, long-chain fatty acids and their derivatives are known to interact with various cellular signaling pathways. For instance, they can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation. The unique structure of this compound derivatives could lead to novel interactions with such pathways.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates a hypothetical interaction of a this compound derivative with a generic signaling pathway, which could be a starting point for biological investigations.

Signaling_Pathway Ligand 2,2-Dimethylnonanoic Acid Derivative Receptor Cell Surface or Nuclear Receptor Ligand->Receptor Binding Signaling_Cascade Activation of Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Modulation of Transcription Factor Activity Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Gene_Expression->Cellular_Response

A hypothetical signaling pathway for a bioactive derivative.

Disclaimer: The experimental protocols provided are general and may require optimization for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions. The biological activities and pathway interactions are hypothetical and require experimental validation.

Handling and storage procedures for "2,2-Dimethylnonanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2,2-Dimethylnonanoic acid (also known as Neodecanoic acid). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Product Information

PropertyValueReference
Chemical Name This compound
Synonyms Neodecanoic acid[1]
CAS Number 26896-20-8[1]
Molecular Formula C10H20O2[1]
Molecular Weight 172.3 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Characteristic, somewhat unpleasant

Hazard Identification

This compound is classified as a substance that can cause skin and serious eye irritation.[1] It is important to handle it with care to avoid direct contact.

GHS Pictogram:

alt text

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Safe Handling Procedures

Adherence to the following handling procedures will minimize exposure risk and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood or local exhaust ventilation is strongly recommended to keep employee exposures as low as possible.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side shields.[2]To prevent eye contact and serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Natural Rubber).[2][4] Gloves should be tested according to EN 374.[1]To prevent skin contact and irritation.[1][2]
Body Protection Long-sleeved laboratory coat or protective work clothing.To minimize skin exposure.[2]
Respiratory Protection Not required under normal conditions with adequate ventilation.[2] A NIOSH/MSHA approved respirator with a particulate filter (N95 or higher) is necessary if mists or vapors are generated.[2]To prevent inhalation, which can cause respiratory irritation.[2]
General Hygiene Practices
  • Avoid all direct contact with skin and eyes.[2]

  • Do not ingest.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]

  • Remove contaminated clothing and wash it before reuse.[1][2]

  • Keep away from food, drink, and animal feedingstuffs.[1][5]

Storage Procedures

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep containers tightly closed and in an upright position to prevent leakage.[3][5]

  • Store away from heat, open flames, hot surfaces, and other sources of ignition.[3][5] No smoking in storage areas.[3]

  • Protect from direct sunlight.[5]

  • Store in an area without drain or sewer access.[6]

Incompatible Materials
  • Strong Oxidants: this compound reacts with strong oxidants, which can generate a fire and explosion hazard.[6]

  • Metals: This substance can attack metals.[6]

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames).[3]

  • Contain: For liquid spills, use dikes or absorbent materials (e.g., sand, earth, universal binders) to prevent spreading.[2] Do not allow the chemical to enter drains, surface water, or ground water.[1][5]

  • Collect: Collect the spilled material and place it in appropriate, sealable containers for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention if symptoms persist.

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, get medical advice/attention.[3]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical advice/attention if you feel unwell. Never give anything by mouth to an unconscious person.[3]

Quantitative Data Summary

ParameterValue
Flash Point >100 °C
Lower Explosion Limit 1.4 %
Upper Explosion Limit 12.4 %
Auto-Ignition Temperature >300 °C

Diagrams

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound start Start: Receive Chemical assess_hazards Assess Hazards (Skin/Eye Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe handling Handling in Ventilated Area (Fume Hood Recommended) don_ppe->handling storage Store in Cool, Dry, Ventilated Area Away from Ignition Sources & Oxidants handling->storage After Use spill Spill Occurs handling->spill If Spill hygiene Post-Handling Hygiene (Wash Hands, Remove PPE) handling->hygiene storage->handling For Next Use cleanup Follow Spill Cleanup Protocol spill->cleanup disposal Dispose of Waste (Follow Regulations) cleanup->disposal end End of Process disposal->end hygiene->end

Caption: Safe handling and storage workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-dimethylnonanoic acid. The content is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound and other α,α-disubstituted carboxylic acids are:

  • Carboxylation of a Grignard Reagent: This involves the reaction of a sterically hindered Grignard reagent, such as 1-halo-2,2-dimethylnonane, with carbon dioxide.[1][2][3]

  • Sequential Alkylation of an Ester Enolate: This route typically starts with an isobutyrate ester, which is sequentially deprotonated and alkylated with two different alkyl halides.[4][5]

Q2: I am observing a low yield in my Grignard carboxylation reaction. What are the potential causes?

A2: Low yields in Grignard carboxylation are often attributed to several factors:

  • Incomplete formation of the Grignard reagent: The magnesium may not be fully activated, or the reaction conditions may not be strictly anhydrous.[3]

  • Side reactions of the Grignard reagent: Grignard reagents are strong bases and can be quenched by any protic sources, such as water or alcohols.[6]

  • Steric hindrance: The bulky nature of the required Grignard reagent can impede its reaction with carbon dioxide.[7]

  • Inefficient carboxylation: The delivery of CO2 gas might be suboptimal, or the temperature of the reaction may be too high, leading to side reactions.[8]

Q3: During the alkylation of my ester enolate, I am getting a mixture of mono-alkylated and di-alkylated products. How can I improve the selectivity?

A3: Achieving high selectivity in sequential alkylation can be challenging. To favor the desired di-alkylated product:

  • Choice of Base: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete deprotonation to the enolate.[5][9]

  • Stoichiometry: Use a slight excess of the alkylating agent in the second alkylation step to drive the reaction to completion.

  • Temperature Control: Maintain a low temperature (e.g., -78 °C) during enolate formation and alkylation to minimize side reactions.[10]

Q4: What are the major byproducts I should expect in the synthesis of this compound?

A4: Depending on the synthetic route, common byproducts may include:

  • Grignard Route: Unreacted starting halide, Wurtz coupling products (R-R), and alcohols from reaction with trace oxygen.

  • Enolate Alkylation Route: Mono-alkylated starting material, products of self-condensation of the ester, and elimination products from the alkyl halide.[9]

Q5: How can I effectively purify the final this compound product?

A5: Purification is typically achieved through the following steps:

  • Aqueous Workup: An acidic workup to protonate the carboxylate, followed by extraction with an organic solvent.

  • Base Wash: Washing the organic layer with a dilute base (e.g., NaHCO3) to extract the carboxylic acid into the aqueous layer, leaving neutral impurities behind.

  • Re-acidification and Extraction: Acidifying the basic aqueous layer to precipitate the carboxylic acid, which is then extracted with an organic solvent.

  • Distillation or Crystallization: Final purification can be achieved by vacuum distillation or recrystallization.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Carboxylation
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting halideIncomplete formation of Grignard reagent.- Use freshly crushed magnesium turnings or Rieke magnesium. - Ensure all glassware is oven-dried and reagents are anhydrous. - Use a suitable ether solvent like diethyl ether or THF.[6]
Formation of significant amounts of alkanesPresence of protic impurities.- Dry all solvents and reagents thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low yield of carboxylic acid despite good Grignard formationInefficient carboxylation or side reactions.- Bubble dry CO2 gas through the solution at a controlled rate. - Maintain a low reaction temperature during CO2 addition. - Add the Grignard solution to crushed dry ice for efficient reaction.[3]
Issue 2: Poor Selectivity in Sequential Enolate Alkylation
Symptom Potential Cause Troubleshooting Steps
Mixture of mono- and di-alkylated productsIncomplete second alkylation or competing reactions.- Use a full equivalent of a strong base (e.g., LDA) for each deprotonation step.[5] - Add the second alkylating agent slowly at low temperature. - Consider using a more reactive alkylating agent (e.g., iodide instead of bromide).
Formation of self-condensation productsEnolate reacting with the starting ester.- Maintain a very low temperature (-78 °C) during enolate formation and alkylation. - Add the alkyl halide promptly after the enolate is formed.
Low overall yieldSteric hindrance impeding the second alkylation.- Increase the reaction time for the second alkylation step. - A moderate increase in temperature after the initial addition may be necessary, but monitor for side reactions.

Experimental Protocols

Method 1: Synthesis via Grignard Carboxylation
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2,2-dimethylheptane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[3]

  • Carboxylation: Cool the Grignard solution in an ice-salt bath. Pour the Grignard solution slowly onto an excess of crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature.[8]

  • Workup: Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Method 2: Synthesis via Sequential Enolate Alkylation
  • First Alkylation: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C, add methyl isobutyrate (1.0 eq) dropwise. Stir the solution for 30 minutes to ensure complete enolate formation. Add methyl iodide (1.1 eq) and allow the reaction to proceed at -78 °C for 1-2 hours.

  • Second Alkylation: Cool the reaction mixture back to -78 °C and add a second equivalent of LDA (1.1 eq). After 30 minutes, add heptyl bromide (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.[9]

  • Hydrolysis and Workup: Quench the reaction with water. Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester. Cool the mixture and wash with diethyl ether to remove any neutral impurities. Acidify the aqueous layer with concentrated HCl and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2,2-Disubstituted Carboxylic Acids

Parameter Grignard Carboxylation Sequential Enolate Alkylation
Starting Materials Alkyl Halide, Magnesium, CO2Ester, Strong Base, Alkyl Halides
Key Intermediates Grignard ReagentEster Enolate
Common Yield Range 40-60% (highly substrate dependent)30-50% (highly substrate dependent)
Major Challenges Anhydrous conditions, steric hindranceSteric hindrance, controlling selectivity
Advantages Fewer steps if halide is availableMore convergent approach

Visualizations

Synthesis Pathway: Grignard Carboxylation

grignard_synthesis start 1-Bromo-2,2-dimethylheptane mg Mg, Et2O grignard 2,2-Dimethylheptyl- magnesium bromide mg->grignard Formation co2 1. CO2 (dry ice) 2. H3O+ product This compound co2->product Carboxylation

Caption: Synthesis of this compound via Grignard carboxylation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous? Active Mg?) start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature? Inert Atmosphere?) check_reagents->check_conditions Reagents OK solution Implement Corrective Actions check_reagents->solution Reagents Faulty side_reactions Analyze for Side Products (Wurtz coupling? Quenching?) check_conditions->side_reactions Conditions OK check_conditions->solution Conditions Suboptimal purification Review Purification Protocol side_reactions->purification Minimal Side Products side_reactions->solution Significant Side Products purification->solution

Caption: A logical workflow for troubleshooting low synthesis yield.

References

"2,2-Dimethylnonanoic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,2-Dimethylnonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product shows persistent impurities after a single purification step. What is the likely cause and what should I do next?

A1: This is a common issue, often arising because the impurities have physical properties (e.g., polarity, boiling point) very similar to this compound. The steric hindrance from the gem-dimethyl group can also influence its interaction with stationary phases or how it crystallizes.

Recommended Action:

  • Identify the Impurity: Use analytical techniques like GC-MS and NMR to identify the structure of the persistent impurities. Common impurities include unreacted starting materials, isomers, or byproducts from side reactions.

  • Select an Orthogonal Purification Method: Choose a second purification technique that separates compounds based on a different physical property. For example, if you started with distillation (separates by boiling point), follow up with chromatography (separates by polarity and size).

dot

Troubleshooting_Low_Purity start Problem: Low Purity After Initial Purification identify 1. Identify Impurity (GC-MS, NMR, LC-MS) start->identify bp_diff Impurity has Different Boiling Point? identify->bp_diff pol_diff Impurity has Different Polarity? bp_diff->pol_diff  No distill Solution: Fractional Vacuum Distillation bp_diff->distill  Yes cryst_diff Impurity has Different Solubility? pol_diff->cryst_diff  No chrom Solution: Column Chromatography pol_diff->chrom  Yes recryst Solution: Recrystallization cryst_diff->recryst  Yes combo Consider a Combination of Methods cryst_diff->combo  No distill->combo chrom->combo recryst->combo

Caption: Troubleshooting workflow for low purity of this compound.

Q2: I am attempting to purify by recrystallization, but I'm getting poor yield or no crystals are forming. What could be the problem?

A2: Recrystallization success is highly dependent on solvent choice and technique. Common mistakes include adding too much solvent, cooling the solution too quickly, or choosing an inappropriate solvent.[1]

Possible Causes & Solutions:

  • Too Much Solvent: Adding excess solvent will keep the compound dissolved even at low temperatures.[1]

    • Solution: Evaporate some of the solvent to concentrate the solution and then attempt to cool again.

  • Rapid Cooling: Cooling too quickly can lead to the product "oiling out" or precipitating as an amorphous solid, trapping impurities.

    • Solution: Allow the solution to cool slowly to room temperature, then move it to an ice bath for maximum crystallization.[1]

  • Incorrect Solvent: The ideal solvent should dissolve the acid when hot but not when cold.

    • Solution: Perform a solvent screen with small amounts of your crude product. See the solvent selection table below.

Q3: My compound is degrading during purification by distillation. How can I prevent this?

A3: Carboxylic acids can be susceptible to thermal degradation, especially if impurities are present that can catalyze decomposition.

Solution: Use vacuum distillation. Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a lower, safer temperature. Ensure your vacuum system is free of leaks to maintain a stable, low pressure.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about purifying this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The three most common and effective methods are:

  • Fractional Vacuum Distillation: Best for separating compounds with different boiling points. It is highly effective for removing lower or higher boiling impurities.

  • Column Chromatography: Excellent for separating compounds with different polarities.[2] This method is very versatile and can be adapted for various impurity profiles.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.[3] It relies on differences in solubility between the desired compound and impurities in a chosen solvent.

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Purification_Workflow cluster_methods crude Crude 2,2-Dimethylnonanoic Acid analysis1 Initial Analysis (TLC, GC, NMR) crude->analysis1 decision Select Primary Purification Method analysis1->decision distillation Fractional Vacuum Distillation decision->distillation Different B.P. chromatography Column Chromatography decision->chromatography Different Polarity recrystallization Recrystallization decision->recrystallization Solid w/ Minor Impurities analysis2 Purity Check (>95%?) distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 pure_product Pure Product (>95%) analysis2->pure_product Yes repurify Repurify with Orthogonal Method analysis2->repurify No repurify->decision

Caption: General experimental workflow for purifying this compound.

Q2: What are some common impurities I might encounter, and how do I remove them?

A2: Impurities are typically related to the synthetic route used. Common classes of impurities and the best methods for their removal are summarized below.

Impurity TypeCommon ExamplesRecommended Purification Method
Unreacted Starting Materials Heptyl bromide, diisopropylamine, isobutyric acid esterFractional Vacuum Distillation, Column Chromatography
Solvents Tetrahydrofuran (THF), Hexane, TolueneEvaporation under reduced pressure, Vacuum Distillation
Isomeric Byproducts Other branched C11 carboxylic acidsHigh-Performance Liquid Chromatography (HPLC), Fractional Distillation
Homologous Byproducts Shorter or longer chain carboxylic acidsFractional Vacuum Distillation
Water Residual from workupDrying over anhydrous MgSO₄ or Na₂SO₄, Azeotropic distillation

Q3: Can you provide a starting point for developing an HPLC purification method?

ParameterSuggested Starting ConditionNotes
Column C18 Reverse-Phase (e.g., Newcrom R1)[4]Standard choice for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile and Water with an acid modifierA gradient of increasing acetonitrile is recommended for scouting.
Acid Modifier 0.1% Formic Acid or 0.1% Phosphoric AcidFormic acid is MS-compatible.[5]
Flow Rate 1.0 mL/min (for analytical scale)Adjust as needed based on column dimensions and backpressure.
Detection UV at 210-220 nm or Mass Spectrometry (MS)Carboxylic acids have a weak chromophore. MS or Refractive Index (RI) detection may be more sensitive.
Column Temp 30 - 40 °CTo improve peak shape and reproducibility.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for recrystallizing this compound. The key is to identify a suitable solvent or solvent system.

  • Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., hexane, heptane, acetone, ethanol/water mixtures) at room temperature and upon heating. A good solvent will dissolve the acid when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step prevents premature crystallization in the funnel.[3]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: General Flash Column Chromatography Procedure

This protocol is for purifying this compound on a silica gel column.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25 - 0.35. Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve peak shape and prevent tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase solvent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Optimizing 2,2-Dimethylnonanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical derivatization of 2,2-Dimethylnonanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak in Chromatogram 1. Incomplete Reaction: Steric hindrance from the two methyl groups at the α-carbon can slow down the derivatization reaction.[1] 2. Reagent Degradation: Derivatization reagents, especially silylating agents, are often sensitive to moisture and can degrade over time.[2][3][4] 3. Presence of Water: Moisture in the sample or solvent will preferentially react with the derivatizing reagent, reducing the amount available for the analyte.[2][3][4][5] 4. Insufficient Reagent: The amount of derivatizing agent may not be sufficient to drive the reaction to completion, especially with a high concentration of the analyte or interfering species.[2]1. Optimize Reaction Conditions: Increase reaction time and/or temperature. For sterically hindered acids, consider using a more potent derivatization reagent or a catalyst.[1] For example, with silylation, adding a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the primary silylating agent (e.g., BSTFA, MSTFA).[5][6] For esterification, using a strong acid catalyst like BF3 is effective.[2][5][7] 2. Use Fresh Reagent: Always use fresh, high-quality derivatization reagents. Store them under anhydrous conditions as recommended by the manufacturer.[3][4] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Samples should be dried completely before adding the derivatization reagent.[3][4][5] Consider using a water scavenger.[2][4] 4. Increase Reagent Concentration: Use a significant molar excess of the derivatization reagent (e.g., 2:1 to 10:1 ratio of reagent to active hydrogens).[5]
Poor Reproducibility/Inconsistent Peak Areas 1. Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent volumes can lead to variable derivatization efficiency.[2] 2. Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.[3] 3. Derivative Instability: Some derivatives, particularly certain silyl esters, can be susceptible to hydrolysis.[5][8]1. Standardize Protocol: Use a heating block or water bath for precise temperature control and a timer for consistent reaction times. Use calibrated pipettes for accurate liquid handling.[2] 2. Sample Cleanup: If matrix effects are suspected, perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. 3. Analyze Promptly: Analyze the derivatized samples as soon as possible. If storage is necessary, ensure it is under strictly anhydrous conditions. For silyl derivatives, analysis within a week is recommended for best results.[5]
Presence of Multiple Derivative Peaks for a Single Analyte 1. Side Reactions: Overly harsh reaction conditions (e.g., excessively high temperature) can lead to the formation of byproducts.[2] 2. Incomplete Reaction: A peak for the underivatized acid may still be present.1. Optimize Reaction Conditions: Perform a time-course and temperature optimization study to find the conditions that maximize the yield of the desired derivative while minimizing side products.[2] 2. Re-optimize Derivatization: Re-evaluate the reaction time, temperature, and reagent concentration to ensure the reaction goes to completion.[2]
Peak Tailing in GC Analysis 1. Underivatized Carboxylic Acid: The polar carboxyl group of any remaining free acid can interact with the GC column, causing peak tailing.[5] 2. Active Sites in the GC System: Active sites in the injector liner or on the column can interact with the analyte or its derivative.1. Ensure Complete Derivatization: Optimize the derivatization protocol to minimize the amount of underivatized acid.[2] 2. System Maintenance: Use a deactivated injector liner and perform regular column conditioning.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for the GC-MS analysis of this compound?

A1: The choice of derivatization method depends on the specific requirements of your analysis. The two most common and effective methods for GC-MS analysis of carboxylic acids like this compound are silylation and esterification.[9]

  • Silylation: This method replaces the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[9]

    • Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[5][6][10]

    • Advantages: Silylation is a relatively fast and simple procedure that produces volatile and thermally stable derivatives.[9]

    • Considerations for this compound: Due to the steric hindrance, a catalyst such as Trimethylchlorosilane (TMCS) may be needed to be added to BSTFA or MSTFA to drive the reaction to completion. Reaction temperature and time may also need to be increased.

  • Esterification (Alkylation): This method converts the carboxylic acid into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME).

    • Common Reagents: Boron trifluoride (BF3) in methanol is a very common and effective reagent for this purpose.[2][5][7]

    • Advantages: Methyl esters are highly stable and provide excellent chromatographic separation.[4] This method is robust and widely documented.

    • Considerations for this compound: Acid-catalyzed esterification is generally effective for sterically hindered carboxylic acids, although reaction conditions may need to be optimized.[1]

Q2: How can I improve the derivatization yield for a sterically hindered carboxylic acid like this compound?

A2: Improving the derivatization yield for sterically hindered acids often requires more rigorous reaction conditions or more powerful reagents.

  • Increase Reaction Temperature and Time: A time-course study is recommended to determine the optimal reaction time and temperature to achieve complete derivatization.[2] For silylation, temperatures around 60-80°C for 30-60 minutes are a good starting point.[5][10] For BF3-methanol esterification, heating at 60°C for 10-60 minutes is typical.[2][5]

  • Use a Catalyst: As mentioned, for silylation, adding 1% TMCS to your BSTFA or MSTFA reagent can significantly increase its reactivity towards hindered functional groups.[5]

  • Use a More Potent Reagent: For silylation, MSTFA is generally considered more potent than BSTFA.[6] For esterification in challenging cases, methods using dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) are very effective for sterically demanding esters.[1]

Q3: What are the key parameters to optimize for a successful and reproducible derivatization reaction?

A3: For complete and reproducible derivatization, you should carefully optimize the following parameters:[2]

  • Reaction Temperature: Higher temperatures can speed up the reaction but may also cause degradation of other sample components. A typical starting point is 60°C.[2]

  • Reaction Time: The time required for complete derivatization can vary. It is advisable to perform a time-course study to determine the optimal reaction time.[2]

  • Reagent Concentration and Volume: Using an insufficient amount of derivatizing agent can lead to incomplete reactions. Conversely, an excessive amount can introduce analytical artifacts. A significant molar excess is generally recommended.[2]

  • Presence of Water: Most derivatization reagents are sensitive to moisture, which can inhibit the reaction.[2][3][4] Ensure all glassware is dry and consider using a water scavenger if your samples may contain residual water.[2][4]

Q4: I am using LC-MS for my analysis. Do I still need to derivatize this compound?

A4: While not always mandatory, derivatization for LC-MS analysis can significantly improve the performance of your assay.[11] For carboxylic acids, derivatization is often employed to:

  • Improve Ionization Efficiency: this compound may have poor ionization efficiency in its native form. Derivatization can introduce a readily ionizable group, enhancing sensitivity.[11] For example, derivatization to form trimethyl-amino-ethyl (TMAE) iodide esters allows for analysis in the positive electrospray ionization mode with high sensitivity.[12][13]

  • Enhance Chromatographic Retention: On reverse-phase columns, small, polar carboxylic acids may have poor retention. Derivatization increases the hydrophobicity of the molecule, leading to better retention and separation.[11]

  • Improve Specificity in MS/MS: Derivatization can provide a common, predictable fragmentation pattern, which is beneficial for developing sensitive and specific Multiple Reaction Monitoring (MRM) methods.[14]

Common derivatization reagents for LC-MS analysis of carboxylic acids include those that introduce a permanently charged or easily ionizable moiety.[11]

Experimental Protocols

Protocol 1: Esterification to form Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

This protocol is adapted from standard methods using BF3-methanol.[2][4][5]

  • Sample Preparation: Place 1-10 mg of your sample containing this compound into a screw-cap reaction vial. If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride-Methanol (BF3-Methanol) solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes in a heating block or water bath. Optimization of time and temperature may be necessary for complete derivatization of the sterically hindered this compound.

  • Extraction: Cool the reaction vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure no water is transferred, the organic layer can be passed through a small amount of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation to form Trimethylsilyl (TMS) Ester for GC-MS Analysis

This protocol is a general guideline for silylation using BSTFA with a catalyst.[5][10]

  • Sample Preparation: Place the dried sample (1-5 mg) into a micro-reaction vessel.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) if the sample is not already in solution. Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 45-60 minutes. Higher temperature and longer time are suggested due to the steric hindrance of this compound.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, it can be diluted with an appropriate solvent like hexane.

Visualizations

Derivatization_Workflow_GCMS GC-MS Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Post-Reaction Workup cluster_analysis Analysis Sample Sample containing This compound DrySample Dry Sample (Anhydrous) Sample->DrySample Evaporate Solvent/ Lyophilize Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA + TMCS) DrySample->Reagent Heat Heat (e.g., 60-80°C) Reagent->Heat Extract Extract with Organic Solvent (for Esterification) Heat->Extract If applicable FinalSample Derivatized Sample Ready for Injection Heat->FinalSample Extract->FinalSample GCMS GC-MS Analysis FinalSample->GCMS

Caption: GC-MS Derivatization Workflow.

Troubleshooting_Logic Troubleshooting Logic for Low Derivatization Yield Start Low/No Derivative Peak CheckMoisture Check for Moisture? (Reagents, Glassware, Sample) Start->CheckMoisture CheckConditions Reaction Conditions (Time, Temp, Conc.) Optimal? CheckMoisture->CheckConditions No Sol_Dry Ensure Anhydrous Conditions: - Dry Glassware/Solvents - Use Fresh Reagents - Add Water Scavenger CheckMoisture->Sol_Dry Yes CheckReagent Reagent Quality? (Fresh, Properly Stored) CheckConditions->CheckReagent Yes Sol_Optimize Optimize Conditions: - Increase Time/Temperature - Increase Reagent Molar Excess - Add Catalyst (e.g., TMCS) CheckConditions->Sol_Optimize No CheckReagent->Start Yes (Re-evaluate problem) Sol_NewReagent Use Fresh, High-Quality Derivatization Reagent CheckReagent->Sol_NewReagent No

References

"2,2-Dimethylnonanoic acid" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2-Dimethylnonanoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues observed when working with this compound in solution.

Q1: My this compound is precipitating out of my aqueous solution. What could be the cause and how can I resolve it?

A1: Precipitation of this compound from aqueous solutions is a common issue due to its limited water solubility, which is characteristic of long-chain carboxylic acids.[1]

  • Cause 1: Low pH. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.

  • Solution 1: Increase pH. Adjusting the pH to a basic level (pH > 8) will deprotonate the carboxylic acid to a carboxylate salt (-COO⁻), which is significantly more water-soluble. Use a suitable base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for pH adjustment.

  • Cause 2: High Concentration. You may be exceeding the solubility limit of the compound in your chosen solvent system.

  • Solution 2: Decrease Concentration or Use a Co-solvent. If adjusting the pH is not an option for your experiment, consider reducing the concentration of this compound. Alternatively, the use of a water-miscible organic co-solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO) can increase its solubility.[2]

Q2: I am observing a gradual decrease in the concentration of this compound in my stock solution over time. What could be happening?

A2: A decrease in concentration over time suggests degradation of the compound. Carboxylic acids can be susceptible to degradation under certain conditions.

  • Potential Cause 1: Oxidative Degradation. If your solution is exposed to air (oxygen) and potentially trace metal ions, oxidative degradation may occur.[2][3] While the tertiary carbon at the alpha position is relatively stable, other positions along the alkyl chain could be susceptible to oxidation.

  • Troubleshooting: Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and consider adding a small amount of an antioxidant like BHT if compatible with your experimental setup.

  • Potential Cause 2: Microbial Contamination. Aqueous solutions, especially at near-neutral pH, can be prone to microbial growth, which may metabolize the carboxylic acid.

  • Troubleshooting: Prepare solutions using sterile techniques and sterile-filter the final solution. Store solutions at low temperatures (2-8 °C) to inhibit microbial growth. For long-term storage, consider preparing aliquots and freezing them.

Q3: My analytical results (e.g., HPLC, LC-MS) for this compound are inconsistent. What are the possible reasons?

A3: Inconsistent analytical results can stem from a variety of factors related to sample handling, stability, and the analytical method itself.

  • Reason 1: Adsorption to Surfaces. Long-chain carboxylic acids can be "sticky" and adsorb to glass or plastic surfaces of vials and pipette tips, leading to lower than expected concentrations.

  • Troubleshooting: Use silanized glassware or low-adsorption plasticware. Rinsing pipette tips with the solvent after dispensing can also help.

  • Reason 2: Incomplete Dissolution. Due to its physical properties, ensuring complete dissolution before analysis is critical.

  • Troubleshooting: Use gentle warming and vortexing to ensure the compound is fully dissolved. Visually inspect for any undissolved material.

  • Reason 3: On-column Degradation. The analytical column's stationary phase or mobile phase conditions could potentially cause degradation of the analyte.

  • Troubleshooting: Ensure the mobile phase pH is compatible with the compound's stability. Evaluate different column chemistries if on-column degradation is suspected.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and its Analogs

PropertyThis compound2,2-Dimethyloctanoic Acid
Molecular Formula C₁₁H₂₂O₂[4]C₁₀H₂₀O₂[5]
Molecular Weight 186.29 g/mol [4]172.26 g/mol [5]
Boiling Point 130-132 °C[6]Not available
Physical Description Not specifiedColorless liquid with a burning, rancid odor. Floats on water.[5]
Reactivity Reacts exothermically with bases.[5]Reacts exothermically with bases. May corrode or dissolve iron, steel, and aluminum.[5]

Table 2: Estimated Solubility of this compound in Common Solvents

SolventPolarityEstimated SolubilityRationale
Water HighVery LowLong nonpolar alkyl chain dominates the molecule's character.[1]
Methanol HighSolubleThe hydroxyl group can interact with the carboxylic acid group.
Ethanol HighSolubleSimilar to methanol, provides a polar environment.
Dimethyl Sulfoxide (DMSO) High (aprotic)SolubleA powerful polar aprotic solvent capable of dissolving a wide range of compounds.[7][8]
Acetonitrile MediumSolubleA polar aprotic solvent commonly used in chromatography.
Hexane LowSolubleThe long alkyl chain is compatible with nonpolar solvents.

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][9]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent where it is highly soluble, such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M and 1 M hydrochloric acid (HCl).

    • Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M and 1 M sodium hydroxide (NaOH).

    • Incubate samples at room temperature.

    • Collect samples at shorter time intervals due to potentially faster degradation (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

    • For solid-state thermal stress, place the neat compound in an oven at a similar temperature.

    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[10][11]

    • Run a control sample in parallel, wrapped in aluminum foil to protect it from light.

    • Collect samples at various time points.

3. Sample Analysis: Analyze all stressed and control samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[12][13] The method should be able to separate the parent compound from any degradation products.

4. Data Evaluation: Calculate the percentage of degradation for each condition. Identify and, if possible, characterize the major degradation products.

Visualizations

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC/LC-MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C, dark) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Data Data Evaluation: - % Degradation - Identify Degradants HPLC->Data Stock Prepare Stock Solution (1 mg/mL in Methanol) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: General workflow for a forced degradation study of this compound.

G Start Stability Issue Observed (e.g., Precipitation, Degradation) CheckPrecipitation Is the compound precipitating? Start->CheckPrecipitation CheckDegradation Is the concentration decreasing over time? CheckPrecipitation->CheckDegradation No AdjustpH Adjust pH to > 8 CheckPrecipitation->AdjustpH Yes UseCosolvent Use a co-solvent (e.g., Ethanol, DMSO) CheckPrecipitation->UseCosolvent Yes LowerConcentration Lower the concentration CheckPrecipitation->LowerConcentration Yes InertAtmosphere Store under inert gas (N₂ or Ar) CheckDegradation->InertAtmosphere Yes LowTemp Store at low temperature (2-8°C or frozen) CheckDegradation->LowTemp Yes SterileFilter Sterile filter the solution CheckDegradation->SterileFilter Yes Resolved Issue Resolved AdjustpH->Resolved UseCosolvent->Resolved LowerConcentration->Resolved InertAtmosphere->Resolved LowTemp->Resolved SterileFilter->Resolved

Caption: Troubleshooting workflow for stability issues of this compound.

G cluster_degradation Potential Degradation Pathways Compound This compound Decarboxylation Decarboxylation (under harsh thermal stress) Compound->Decarboxylation High Heat Oxidation Oxidation of Alkyl Chain (e.g., hydroxylation) Compound->Oxidation Oxidizing Agent Esterification Esterification (in alcohol solvent with acid catalyst) Compound->Esterification Alcohol + Acid

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-dimethylnonanoic acid. The information is tailored to address common challenges and impurities encountered during its preparation, primarily through the Grignard reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the Grignard reaction. This typically involves the reaction of a heptylmagnesium halide (e.g., heptylmagnesium bromide) with a pivaloyl derivative, such as methyl pivalate or pivaloyl chloride. An alternative, though potentially more challenging due to steric hindrance, is the reaction of a Grignard reagent derived from a 2,2-dimethylnonyl halide with carbon dioxide.

Q2: What are the most common impurities I might encounter in the synthesis of this compound?

The synthesis of this compound via the Grignard reaction can lead to several impurities. The most common include:

  • Unreacted Starting Materials: Residual heptyl bromide and methyl pivalate may be present if the reaction does not go to completion.

  • Tertiary Alcohol (2,2-Dimethyl-3-heptyl-3-nonanol): Grignard reagents can add twice to esters. The first addition forms a ketone intermediate, which is often more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[1][2]

  • Heptane: The Grignard reagent is a strong base and will react with any protic sources, such as water or alcohols, to produce the corresponding alkane (heptane in this case).[3] This is a common issue if the reaction is not performed under strictly anhydrous conditions.

  • Coupling Products (e.g., Tetradecane): A side reaction can occur where the Grignard reagent couples with unreacted alkyl halide, leading to the formation of a longer-chain alkane.

Q3: My yield of this compound is low. What are the likely causes?

Low yields can be attributed to several factors:

  • Incomplete Grignard Reagent Formation: The surface of the magnesium metal may be coated with an oxide layer, preventing the reaction with heptyl bromide.

  • Presence of Moisture: Water in the glassware or solvents will quench the Grignard reagent, reducing the amount available to react with the ester.[3]

  • Side Reactions: The formation of the tertiary alcohol byproduct consumes the Grignard reagent and the intermediate ketone, thus lowering the yield of the desired carboxylic acid.

  • Steric Hindrance: The bulky tert-butyl group on the methyl pivalate can sterically hinder the approach of the Grignard reagent, slowing down the desired reaction and potentially favoring side reactions.

Q4: How can I minimize the formation of the tertiary alcohol impurity?

Minimizing the formation of the tertiary alcohol is a key challenge. Strategies include:

  • Slow Addition at Low Temperature: Adding the Grignard reagent slowly to the ester at a low temperature (e.g., -78 °C) can help to control the reaction and may favor the formation of the ketone intermediate, which upon workup would not proceed to the tertiary alcohol.

  • Use of a Milder Acylating Agent: While not as common, using a less reactive pivaloyl derivative might offer better control.

  • Careful Stoichiometry: Using a slight excess of the ester relative to the Grignard reagent can, in theory, reduce the double addition, but this may lead to a significant amount of unreacted ester in the final product.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Reaction fails to initiate (no Grignard formation) Magnesium surface is oxidized.Activate the magnesium surface by crushing a small piece in the flask (under inert atmosphere), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Glassware or solvent is not completely dry.Ensure all glassware is oven-dried immediately before use. Use freshly distilled, anhydrous solvents.
Low yield of this compound Grignard reagent was quenched by moisture.Follow the procedures for ensuring anhydrous conditions meticulously.
Significant formation of tertiary alcohol byproduct.Employ slow addition of the Grignard reagent at low temperatures.
Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) if possible.
Presence of significant amounts of heptane Reaction of Grignard reagent with protic impurities.Ensure all reagents and solvents are anhydrous. Purge the reaction setup with an inert gas (e.g., nitrogen or argon) before starting.
Difficult purification of the final product Presence of neutral impurities (unreacted starting materials, tertiary alcohol, alkanes).Utilize acid-base extraction. The carboxylic acid will dissolve in an aqueous basic solution, while neutral impurities will remain in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • Magnesium turnings

  • Heptyl bromide

  • Methyl pivalate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 3 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve heptyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the heptyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining heptyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Pivalate:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve methyl pivalate in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the methyl pivalate solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding it to a beaker containing crushed ice and an excess of hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution to extract the carboxylic acid.

    • Separate the aqueous basic layer containing the carboxylate salt.

    • Acidify the aqueous layer with hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the this compound.

    • Extract the precipitated acid with diethyl ether.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent if it is a solid at room temperature.

Analytical Method: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization:

For GC analysis, carboxylic acids are often derivatized to increase their volatility. A common method is esterification to form methyl esters using a reagent like diazomethane (use with extreme caution) or by heating with methanol and a catalytic amount of acid.

GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized acid and likely impurities.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Identification of Impurities:

Impurities can be identified by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns. The retention times of suspected impurities can be confirmed by injecting authentic standards if available.

Visualizing the Synthetic Pathway and Potential Side Reactions

Synthesis_and_Impurities HeptylBr Heptyl Bromide Grignard Heptylmagnesium Bromide HeptylBr->Grignard + Mg (ether) Mg Mg Ketone Intermediate Ketone (2,2-Dimethyl-3-decanone) Grignard->Ketone + Methyl Pivalate (1st Addition) Heptane Heptane Impurity Grignard->Heptane + H2O MethylPivalate Methyl Pivalate Product This compound Ketone->Product (Hydrolysis) Tertiary_Alcohol Tertiary Alcohol Impurity Ketone->Tertiary_Alcohol + Heptylmagnesium Bromide (2nd Addition) Workup Acidic Workup Ketone->Workup Tertiary_Alcohol->Workup Water H2O (impurity) Workup->Product

Caption: Synthetic pathway for this compound and formation of major impurities.

References

Improving peak shape of "2,2-Dimethylnonanoic acid" in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2,2-Dimethylnonanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?

Poor peak shape, including tailing, fronting, and broadening, for this compound is often attributed to several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group of this compound, leading to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the carboxylic acid can be partially or fully ionized, resulting in peak tailing or splitting.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shapes.

Q2: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for achieving a good peak shape for acidic compounds like this compound. To ensure the analyte is in a single, un-ionized form, the mobile phase pH should be at least one to two pH units below the pKa of the carboxylic acid group. This suppresses ionization and minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[1]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A standard C18 column is a common choice for the analysis of this compound. However, to mitigate issues with peak tailing due to silanol interactions, consider the following options:

  • End-capped C18 columns: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Polar-endcapped or polar-embedded columns: These columns are designed to be more compatible with highly aqueous mobile phases and can offer improved peak shape for polar analytes.

Q4: Can derivatization improve the peak shape of this compound in gas chromatography?

Yes, derivatization is a highly recommended technique to improve the peak shape of this compound in gas chromatography (GC). Converting the polar carboxylic acid group into a less polar ester or silyl ester minimizes interactions with the GC system, resulting in sharper and more symmetrical peaks.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing acidic compounds like this compound. The following guide provides a systematic approach to troubleshoot and resolve this problem.

Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust pH (add 0.1% Formic Acid) check_ph->adjust_ph pH not acidic enough check_column Evaluate Column check_ph->check_column pH is optimal end Symmetrical Peak Achieved adjust_ph->end use_endcapped Use End-capped or Polar-Embedded Column check_column->use_endcapped Standard C18 shows tailing check_sample Review Sample Preparation check_column->check_sample Column is appropriate use_endcapped->end adjust_sample Dissolve Sample in Mobile Phase check_sample->adjust_sample Strong sample solvent used adjust_sample->end

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase Optimization to Reduce Peak Tailing

  • Objective: To suppress the ionization of this compound and minimize secondary interactions with the stationary phase.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Formic acid (or other suitable acidic modifier)

    • This compound standard

  • Procedure:

    • Prepare the aqueous component of the mobile phase (e.g., water).

    • Add a small amount of formic acid to the aqueous component to achieve a final concentration of 0.1% (v/v). This will typically result in a pH between 2.5 and 3.0.

    • Prepare the organic component of the mobile phase (e.g., acetonitrile or methanol).

    • Prepare a series of mobile phases with varying ratios of the acidified aqueous phase and the organic phase (e.g., 70:30, 60:40, 50:50 aqueous:organic).

    • Equilibrate the HPLC system with each mobile phase composition for at least 15-20 minutes before injecting the sample.

    • Inject a standard solution of this compound and evaluate the peak shape.

    • Select the mobile phase composition that provides the best peak symmetry and resolution.

Issue 2: Peak Fronting

Peak fronting is often an indication of column overload or an issue with the sample solvent.

Troubleshooting Workflow for Peak Fronting

Fronting_Troubleshooting start Peak Fronting Observed check_concentration Check Sample Concentration start->check_concentration reduce_concentration Reduce Injection Volume or Dilute Sample check_concentration->reduce_concentration High concentration check_solvent Verify Sample Solvent check_concentration->check_solvent Concentration is optimal end Symmetrical Peak Achieved reduce_concentration->end match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Solvent stronger than mobile phase check_column_health Inspect Column Health check_solvent->check_column_health Solvent is compatible match_solvent->end replace_column Replace Column if Damaged check_column_health->replace_column Void or blockage suspected replace_column->end

Caption: A decision tree for troubleshooting peak fronting.

Experimental Protocol: Sample Concentration and Solvent Adjustment

  • Objective: To prevent column overload and ensure compatibility between the sample solvent and the mobile phase.

  • Procedure:

    • Reduce Injection Volume: Decrease the injection volume by half and observe the effect on the peak shape. If fronting is reduced, the original injection volume was likely too high.

    • Dilute Sample: Prepare a dilution of the sample (e.g., 1:10) in the mobile phase. Inject the diluted sample and assess the peak shape.

    • Change Sample Solvent: If the sample is dissolved in a strong solvent (e.g., 100% acetonitrile) and the mobile phase is highly aqueous, evaporate the solvent from the sample and reconstitute it in the initial mobile phase composition.

Data Presentation

The following table provides hypothetical data to illustrate the effect of mobile phase pH and column type on the peak shape of this compound. This data is for illustrative purposes and actual results may vary.

Column TypeMobile Phase AMobile Phase BGradientTailing FactorAsymmetry Factor
Standard C18WaterAcetonitrile50:50 Isocratic2.12.3
Standard C180.1% Formic Acid in WaterAcetonitrile50:50 Isocratic1.31.2
End-capped C180.1% Formic Acid in WaterAcetonitrile50:50 Isocratic1.11.0
Polar-embedded C180.1% Formic Acid in WaterAcetonitrile50:50 Isocratic1.01.0

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Objective: To prepare a clean sample of this compound suitable for HPLC injection.

  • Materials:

    • Sample containing this compound

    • Mobile phase (as optimized)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm or 0.22 µm)

    • HPLC vials

  • Procedure:

    • Accurately weigh a known amount of the sample and dissolve it in a specific volume of the initial mobile phase to create a stock solution.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • If the sample contains particulates, centrifuge the solution at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a syringe filter into a clean HPLC vial.

    • The sample is now ready for injection.

Protocol 2: Column Conditioning and Equilibration

  • Objective: To ensure the column is properly conditioned and equilibrated before analysis to achieve reproducible results.

  • Procedure:

    • Install the column in the HPLC system.

    • Flush the column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 20 column volumes to remove any storage solvent or contaminants.

    • Gradually introduce the mobile phase, starting with a high organic composition and slowly decreasing to the initial analytical conditions. This is particularly important when using buffered mobile phases to prevent salt precipitation.

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.

    • Perform a blank injection (injecting only the mobile phase) to ensure there are no interfering peaks.

References

Technical Support Center: Analysis of 2,2-Dimethylnonanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2,2-Dimethylnonanoic acid in biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. For reverse-phase chromatography, ensure the pH of the mobile phase is appropriate for an acidic analyte. Consider a different stationary phase if optimization is insufficient.
Co-elution with interfering matrix components.Adjust the chromatographic gradient to better separate the analyte from interfering compounds.[1] Implement a more rigorous sample cleanup procedure.
Low Analyte Recovery Inefficient extraction from the biological matrix.Evaluate different sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT).[2] Optimize the extraction solvent and pH for LLE. For SPE, test different sorbents (e.g., reversed-phase, ion exchange).
Analyte degradation during sample processing.Minimize sample handling time and keep samples on ice or at a controlled low temperature. Investigate the stability of the analyte under the extraction conditions.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in matrix effects.[1][3] If a SIL-IS is not available, the standard addition method can be employed.[4]
Inefficient or variable sample cleanup.Automate the sample preparation process if possible to improve consistency. Ensure complete and consistent drying and reconstitution steps.
Ion Suppression or Enhancement Co-eluting matrix components affecting analyte ionization.Improve chromatographic separation to move the analyte away from regions of significant ion suppression.[1] Employ a more effective sample cleanup method to remove phospholipids and other interfering substances.[2]
High concentration of salts or other non-volatile components in the final extract.Ensure the sample is adequately desalted during SPE. Dilute the sample extract, though this may impact sensitivity.[5]
Inaccurate Quantification Matrix effects altering the instrument response.The most reliable method to correct for matrix effects is the use of a stable isotope-labeled internal standard.[1][3] Alternatively, use matrix-matched calibration standards to build the calibration curve.[6]
Non-linearity of the calibration curve.This can be caused by matrix effects.[4] Dilute samples to a concentration range where the matrix effect is minimized and the response is linear.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the analysis of this compound.

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7][8] In the analysis of this compound from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and other metabolites can co-elute and either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[2][5]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[4][8] The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram with ion suppression or enhancement. The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a neat solution to its response in a spiked blank matrix extract.[4]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation depends on the biological matrix and the required sensitivity.

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but analyte recovery may be lower, especially for more polar compounds.[2]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[2]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A4: While not strictly mandatory in all cases, using a SIL-IS is the most recognized and effective way to correct for matrix effects and improve accuracy and precision.[1][3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal.

Q5: What are matrix-matched calibrants and when should I use them?

A5: Matrix-matched calibrants are calibration standards prepared in a blank biological matrix that is free of the analyte.[6] They should be used when a SIL-IS is not available to compensate for matrix effects. By preparing standards in a matrix similar to the samples, the impact of the matrix on the calibration curve is accounted for.

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

  • Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL). This is Solution A.

  • Extract a blank biological sample (e.g., plasma) using your established sample preparation protocol.

  • Spike the extracted blank matrix with the analyte to the same final concentration as Solution A. This is Solution B.

  • Analyze both solutions using your LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[7]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE cartridge (e.g., a mixed-mode C18/anion exchange cartridge) with methanol followed by equilibration with water.

  • Pre-treat the biological sample (e.g., 100 µL of plasma) by adding an internal standard and precipitating proteins with an appropriate solvent (e.g., 400 µL of ice-cold acetonitrile).[9] Centrifuge to pellet the protein.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol containing 2% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Inject Data Data Processing LCMS->Data Result Result Quantification Data->Result

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Inaccurate or Imprecise Results CheckRecovery Assess Analyte Recovery Start->CheckRecovery CheckMatrixEffect Evaluate Matrix Effect (Post-Extraction Spike) CheckRecovery->CheckMatrixEffect Recovery OK OptimizeSamplePrep Optimize Sample Prep (e.g., switch to SPE) CheckRecovery->OptimizeSamplePrep Low Recovery OptimizeChromo Optimize Chromatography (Gradient, Column) CheckMatrixEffect->OptimizeChromo No Significant Matrix Effect UseIS Implement Stable Isotope-Labeled IS CheckMatrixEffect->UseIS Matrix Effect Present OptimizeSamplePrep->CheckRecovery OptimizeChromo->CheckMatrixEffect End Accurate & Precise Results UseIS->End

Caption: A logical troubleshooting workflow for addressing analytical issues.

References

"2,2-Dimethylnonanoic acid" reaction side products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,2-Dimethylnonanoic acid. It provides troubleshooting advice and frequently asked questions regarding side products encountered during its synthesis and their identification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the expected side products?

A common and effective method for the synthesis of this compound is the carboxylation of a Grignard reagent. This involves the reaction of 1-bromo-2,2-dimethylheptane with magnesium metal to form the Grignard reagent, which is then reacted with carbon dioxide, followed by an acidic workup.

However, several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the overall yield. The most common side products include:

  • Unreacted 1-bromo-2,2-dimethylheptane: The starting alkyl halide may not fully react with the magnesium.

  • Wurtz Coupling Product (6,6,7,7-tetramethyldodecane): The Grignard reagent can react with the unreacted 1-bromo-2,2-dimethylheptane to form a homocoupled dimer.[1][2] This is a significant byproduct in many Grignard reactions.[3]

  • Hydrolysis Product (2,2-dimethylheptane): Grignard reagents are highly basic and will react with any protic source, such as residual water in the solvent or glassware, to produce the corresponding alkane.[3][4]

  • Oxidation Product (2,2-dimethylheptan-1-ol): Exposure of the Grignard reagent to oxygen can lead to the formation of an alkoxide, which upon workup yields the corresponding alcohol.[3]

Q2: I am seeing an unexpected peak in my GC-MS analysis with a mass greater than the desired product. What could it be?

An unexpected peak with a higher mass than this compound (186.29 g/mol ) is likely the Wurtz coupling product, 6,6,7,7-tetramethyldodecane. This byproduct is formed from the reaction of the Grignard reagent with the starting alkyl halide.[1] To confirm its identity, you can analyze the fragmentation pattern in the mass spectrum.

Troubleshooting:

  • Slow Addition: Adding the alkyl halide slowly to the magnesium turnings can minimize its local concentration, thus reducing the rate of the Wurtz coupling reaction.[1]

  • Temperature Control: Grignard reagent formation is exothermic. Maintaining a controlled temperature, often by using an ice bath, can disfavor the formation of the Wurtz coupling product.[1]

  • Solvent Choice: While diethyl ether is common, other solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to sometimes reduce Wurtz coupling.[1]

Q3: My overall yield is low, and I have a significant amount of a non-acidic impurity. What is the likely cause?

A low yield of the desired carboxylic acid accompanied by a significant non-acidic impurity often points to the premature quenching of the Grignard reagent. The most probable impurity in this case is 2,2-dimethylheptane, formed by the reaction of the Grignard reagent with moisture.[3][4]

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Quality: Use freshly opened, high-purity anhydrous solvents and ensure the magnesium turnings are not oxidized.

Side Product Identification

The following table summarizes the key characteristics of the most common side products in the synthesis of this compound via the Grignard route.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z in MSKey ¹H NMR Signals (δ, ppm)
This compound (Product) C₁₁H₂₂O₂186.29186 (M⁺), 141 (M-COOH)~12 (s, 1H, COOH), 1.1-1.4 (m), 0.8-0.9 (t)
1-bromo-2,2-dimethylheptane (Starting Material)C₉H₁₉Br223.15222/224 (M⁺, isotopic pattern)~3.2 (s, 2H, CH₂Br), 1.1-1.4 (m), 0.8-0.9 (t)
6,6,7,7-tetramethyldodecane (Wurtz Product)C₁₈H₃₈254.50254 (M⁺), various fragments0.8-1.4 (m)
2,2-dimethylheptane (Hydrolysis Product)C₉H₂₀128.26128 (M⁺), 113 (M-CH₃)0.8-1.4 (m)
2,2-dimethylheptan-1-ol (Oxidation Product)C₉H₂₀O144.25144 (M⁺), 129 (M-CH₃), 113 (M-CH₂OH)~3.3 (s, 2H, CH₂OH), 1.1-1.4 (m), 0.8-0.9 (t)

Experimental Protocols

General Protocol for Synthesis of this compound
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • Grignard Formation: Add magnesium turnings to the flask. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2,2-dimethylheptane in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux.

  • Carboxylation: Cool the Grignard reagent in an ice bath. Add crushed dry ice (solid CO₂) to the reaction mixture.

  • Workup: Once the dry ice has sublimated, slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol for Side Product Identification by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks in the chromatogram. Analyze the mass spectrum of each peak and compare the molecular ion and fragmentation pattern with the expected values for the product and potential side products.

Protocol for Side Product Identification by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve the crude product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Look for a broad singlet around 10-12 ppm, which is characteristic of the carboxylic acid proton of the desired product.[5][6][7]

    • Examine the aliphatic region (0.8-1.5 ppm) for the characteristic signals of the alkyl chains.

    • Look for a singlet around 3.2 ppm, which could indicate the -CH₂Br of the unreacted starting material.

    • A singlet around 3.3 ppm could suggest the presence of the -CH₂OH group from the alcohol byproduct.

Visual Guides

Synthesis_Pathway A 1-bromo-2,2-dimethylheptane B Mg, Et₂O A->B C 2,2-dimethylheptylmagnesium bromide (Grignard Reagent) B->C D 1. CO₂ 2. H₃O⁺ C->D E This compound (Product) D->E

Caption: Main synthetic pathway for this compound.

Side_Products cluster_0 Grignard Formation Step cluster_1 Side Reactions A 1-bromo-2,2-dimethylheptane + Mg B 2,2-dimethylheptylmagnesium bromide A->B Main Reaction C Wurtz Coupling Product (6,6,7,7-tetramethyldodecane) B->C + 1-bromo-2,2-dimethylheptane D Hydrolysis Product (2,2-dimethylheptane) B->D + H₂O E Oxidation Product (2,2-dimethylheptan-1-ol) B->E + O₂

Caption: Formation of common side products from the Grignard reagent.

Troubleshooting_Workflow Start Crude Product Analysis (GC-MS, NMR) Q1 Unexpected Peaks Present? Start->Q1 A1 High MW Peak? Q1->A1 Yes End Purify Product Q1->End No A2 Low MW Non-polar Peak? A1->A2 No R1 Likely Wurtz Product. Optimize: Slow addition, lower temp. A1->R1 Yes A3 Low MW Polar Peak? A2->A3 No R2 Likely Hydrolysis Product. Optimize: Anhydrous conditions. A2->R2 Yes R3 Likely Oxidation Product. Optimize: Inert atmosphere. A3->R3 Yes A3->End No R1->End R2->End R3->End

Caption: Troubleshooting workflow for identifying reaction side products.

References

Technical Support Center: Resolving Isomeric Impurities of 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Dimethylnonanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to identify and resolve isomeric impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: The most probable impurities are positional isomers. These are molecules with the same chemical formula (C₁₁H₂₂O₂) but a different branching structure. During synthesis, methyl groups may attach to other carbons on the nonanoic acid backbone, leading to isomers such as 3,3-dimethylnonanoic acid, 4,4-dimethylnonanoic acid, or other branched structures like 2,3-dimethylnonanoic acid. Since this compound is achiral, enantiomeric impurities are not a factor unless a chiral starting material or catalyst was used.

Q2: Which analytical technique is best for the initial screening of isomeric impurities?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the initial identification and quantification of fatty acid isomers.[1][2] To achieve the necessary volatility for GC analysis, the carboxylic acids must first be converted into more volatile esters, typically fatty acid methyl esters (FAMEs).[3][4]

Q3: My GC-MS analysis shows co-eluting peaks. How can I improve the separation?

A3: Poor resolution of branched-chain fatty acid isomers is a common challenge. To improve separation, consider the following:

  • Optimize Derivatization: Ensure your conversion to FAMEs is complete. Incomplete derivatization leads to poor peak shape and inaccurate quantification.[3]

  • Use a High-Polarity GC Column: Standard nonpolar columns may not resolve positional isomers. A high-polarity capillary column, such as a cyano- or biscyanopropyl-based stationary phase (e.g., DB-225ms), is essential for separating these types of isomers.[1][5]

  • Adjust the Temperature Program: A slower temperature ramp rate during the elution window of your isomers can significantly enhance resolution.

Q4: Can HPLC be used to separate these isomers?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a viable alternative, especially for preparative-scale purification.[6] Reversed-phase chromatography on a C18 column is a good starting point. For challenging separations, columns with different selectivities, such as those with cholesterol-bonded stationary phases, can offer improved resolution of positional isomers.[6]

Q5: How can I definitively confirm the chemical structure of a separated impurity?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[7] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, you can determine the exact position of the methyl groups on the carbon chain. For complex cases, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can map out the complete molecular structure.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Resolution in Gas Chromatography
Potential Cause Recommended Solution Citation
Incomplete Derivatization Ensure the derivatization reaction (e.g., conversion to FAMEs) goes to completion. Optimize reaction time, temperature, and reagent concentration. Use high-quality, anhydrous reagents, as water can hinder the reaction.[4]
Inappropriate GC Column The column's stationary phase lacks the selectivity needed for branched-chain isomers. Switch to a high-polarity column (e.g., DB-225ms or similar cyano-based phase).[1][5]
Suboptimal Temperature Program The oven temperature ramp is too fast, causing isomers to co-elute. Decrease the ramp rate (e.g., from 10°C/min to 2-3°C/min) during the expected elution time of the isomers.[1]
Analyte Adsorption The polar carboxyl group of underivatized acid is interacting with the GC system. Confirm complete derivatization. If analyzing free fatty acids, ensure the use of a specialized, acid-deactivated column.[3]
Issue 2: Ambiguous Structural Data from NMR
Potential Cause Recommended Solution Citation
Overlapping ¹H NMR Signals The signals for different methylene (-CH₂-) groups in the aliphatic chain are overlapping, making assignment difficult. Use a higher-field NMR spectrometer (e.g., >500 MHz) to increase signal dispersion.
Unclear Connectivity It is difficult to determine which protons are coupled to which carbons. Perform 2D NMR experiments. A COSY spectrum will show ¹H-¹H couplings, while an HMBC spectrum will reveal long-range ¹H-¹³C correlations, allowing you to piece together the carbon skeleton.[8]
Difficulty Distinguishing Isomers The ¹H and ¹³C spectra of two isomers are very similar. Carefully compare the chemical shifts of the carbons and protons alpha and beta to the branching point. These will show the most significant differences between positional isomers.[9]
Experimental Protocols
Protocol 1: GC-MS Analysis via FAME Derivatization

This protocol describes the conversion of this compound and its isomers to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Derivatization with Boron Trifluoride (BF₃)-Methanol:

  • Weigh 1-10 mg of the fatty acid sample into a screw-cap reaction vial.

  • Add 1 mL of anhydrous toluene or hexane.

  • Add 2 mL of 12-14% BF₃-methanol reagent.[3]

  • Cap the vial tightly and heat at 60°C for 10-15 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial for analysis.[1]

2. GC-MS Parameters:

Parameter Recommended Setting
GC System Gas chromatograph with mass spectrometer
Column DB-225ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temp. 250°C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Oven Program Initial 80°C, hold 1 min; ramp at 5°C/min to 220°C; hold 5 min
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 45-450
Protocol 2: HPLC Separation of Positional Isomers

This protocol provides a starting point for separating underivatized fatty acid isomers.

Parameter Recommended Setting
HPLC System High-Performance Liquid Chromatograph with UV or ELSD detector
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 70% B; ramp to 100% B over 20 min; hold 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm (for carboxyl group) or Evaporative Light Scattering Detector (ELSD)
Data Presentation
Table 1: Expected Chromatographic and Spectroscopic Data for C11 Dimethylnonanoic Acid Isomers

(Note: Retention times (RT) are illustrative and will vary by system. NMR shifts are predicted based on general principles.)

Isomer Expected GC RT Expected HPLC RT Key ¹H NMR Signal (CDCl₃) Key ¹³C NMR Signal (CDCl₃)
This compound Earlier ElutionLater ElutionSinglet, 6H, ~1.2 ppm (2x CH ₃)Quaternary C, ~42 ppm (C (CH₃)₂)
3,3-Dimethylnonanoic acid Later ElutionEarlier ElutionSinglet, 6H, ~0.9 ppm (2x CH ₃)Quaternary C, ~35 ppm (C (CH₃)₂)

Reasoning: In GC, more compact molecules (like the 2,2-isomer) are often more volatile and elute earlier. In reversed-phase HPLC, the 3,3-isomer is slightly less polar (carboxyl group is more shielded), leading to stronger interaction with the stationary phase and later elution.

Visualizations

Workflow for Isomer Identification and Resolution

G cluster_0 Analytical Phase cluster_1 Separation & Confirmation Phase A Sample with Suspected Isomeric Impurities B Derivatize to FAMEs (Protocol 1) A->B C Screen by GC-MS B->C D Peak Purity Check C->D E Purity Confirmed (Single Peak) D->E Yes F Isomers Detected (Multiple Peaks) D->F No G Develop Separation Method (GC or HPLC) F->G H Preparative Separation (e.g., Prep-HPLC) G->H I Isolate Pure Isomers H->I J Structure Confirmation by NMR (Protocol 3) I->J

Caption: General workflow for the analysis, separation, and confirmation of isomeric impurities.

Troubleshooting Poor Chromatographic Separation

G cluster_gc For GC Analysis cluster_hplc For HPLC Analysis Start Poor Peak Resolution (Co-elution or Tailing) Cause_GC1 Incomplete Derivatization? Start->Cause_GC1 Cause_HPLC1 Wrong Column? Start->Cause_HPLC1 Cause_GC2 Wrong Column? Cause_GC1->Cause_GC2 No Sol_GC1 Optimize Derivatization (Time, Temp, Reagent) Cause_GC1->Sol_GC1 Yes Cause_GC3 Suboptimal Temp. Program? Cause_GC2->Cause_GC3 No Sol_GC2 Use High-Polarity Column (e.g., DB-225ms) Cause_GC2->Sol_GC2 Yes Sol_GC3 Decrease Temp. Ramp Rate Cause_GC3->Sol_GC3 Yes Cause_HPLC2 Suboptimal Mobile Phase? Cause_HPLC1->Cause_HPLC2 No Sol_HPLC1 Try Different Selectivity (e.g., Cholester, Phenyl-Hexyl) Cause_HPLC1->Sol_HPLC1 Yes Sol_HPLC2 Adjust Gradient Slope or Solvent Composition Cause_HPLC2->Sol_HPLC2 Yes

Caption: Decision tree for troubleshooting and optimizing poor isomer separation in GC and HPLC.

Rationale for Derivatization in GC Analysis

G cluster_0 Properties of Free Acid cluster_1 Properties of FAME A Free Fatty Acid (e.g., this compound) B Derivatization (Esterification) A->B PropA1 High Polarity (Carboxyl Group) PropA2 Low Volatility C Fatty Acid Methyl Ester (FAME) B->C PropC1 Low Polarity PropC2 High Volatility GC Good Peak Shape & Reliable Data C->GC Suitable for GC Analysis

Caption: The conversion of polar fatty acids to nonpolar FAMEs to improve volatility for GC.

References

Challenges in the carboxylation process for "2,2-Dimethylnonanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-dimethylnonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the carboxylation process for this sterically hindered molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the two most common carboxylation methods for tertiary carboxylic acids: the Koch-Haaf reaction and Grignard reagent carboxylation .

Issue 1: Low or No Yield of this compound in Koch-Haaf Reaction

Q1: My Koch-Haaf reaction with 2-methyl-2-nonanol or 2-methyl-2-nonene is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the Koch-Haaf reaction for a sterically hindered substrate like a precursor to this compound can be attributed to several factors. The reaction involves the formation of a tertiary carbocation, which is then carboxylated.[1][2] Challenges often revolve around the stability and reactivity of this intermediate.

Troubleshooting Steps:

  • Carbocation Rearrangement: The tertiary carbocation formed from 2-methyl-2-nonanol or 2-methyl-2-nonene can undergo rearrangement to a more stable carbocation, leading to isomeric carboxylic acid byproducts.

    • Solution: Use a strong acid system that rapidly generates and traps the desired tertiary carbocation. A mixture of concentrated sulfuric acid and formic acid (which generates carbon monoxide in situ) at low temperatures can minimize rearrangements.[1]

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient generation of the acylium ion intermediate.

    • Solution: Increase the pressure of carbon monoxide (if using CO gas) or use a fresh, high-concentration formic acid source. Ensure vigorous stirring to maximize gas-liquid mass transfer. The reaction is typically conducted under high pressure (50 atm or more) and elevated temperatures (around 50°C), though the Koch-Haaf variant with formic acid can sometimes be performed at or near room temperature.[1][2]

  • Side Reactions: Ether formation can be a significant side reaction when using an alcohol as a starting material.[1] Polymerization of the starting alkene can also occur.

    • Solution: Slowly add the alcohol or alkene to the cold, concentrated acid to minimize side reactions. Maintaining a low reaction temperature initially is crucial.

Experimental Protocol: Koch-Haaf Synthesis of 2,2-Dimethylalkanoic Acids (General)

A general procedure for a Koch-Haaf type reaction is as follows:

  • To a flask equipped with a stirrer, dropping funnel, and gas outlet, add concentrated sulfuric acid and cool to 0-5°C.

  • Slowly add formic acid to the sulfuric acid with vigorous stirring to generate carbon monoxide.

  • Once CO generation is steady, slowly add the tertiary alcohol (e.g., 2-methyl-2-nonanol) or alkene (e.g., 2-methyl-2-nonene) dropwise, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Issue 2: Challenges in Grignard Reagent Formation and Carboxylation

Q2: I am experiencing difficulty forming the Grignard reagent from 2-chloro-2-methylnonane, or the subsequent carboxylation with CO₂ is giving a low yield.

A2: The synthesis of this compound via the Grignard pathway presents significant challenges due to the steric hindrance around the tertiary carbon.

Troubleshooting Steps for Grignard Formation:

  • Initiation Failure: The reaction between the sterically hindered tertiary alkyl halide and magnesium may be difficult to initiate.

    • Solution: Use highly activated magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. Ensure all glassware is flame-dried and reagents are anhydrous, as even trace amounts of water will quench the Grignard reagent.[3]

  • Slow Formation: The reaction may be sluggish.

    • Solution: Use a solvent that effectively solvates the Grignard reagent, such as tetrahydrofuran (THF). Gentle heating may be required, but this should be done with caution to avoid side reactions.

Troubleshooting Steps for Carboxylation:

  • Low Carboxylation Yield: The bulky Grignard reagent may have difficulty reacting with the carbon dioxide.

    • Solution: Use a large excess of CO₂. Bubbling CO₂ gas through the solution is one method, but adding the Grignard solution to crushed dry ice (solid CO₂) ensures a high concentration of CO₂.[4] The reaction should be performed at low temperatures (e.g., -78°C) to minimize side reactions.

  • Formation of Byproducts:

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer. This is more prevalent with less hindered halides but can still be an issue.

      • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

    • Formation of Ketones and Tertiary Alcohols: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to form a ketone, which can then react further to produce a tertiary alcohol.

      • Solution: Add the Grignard reagent to the CO₂ source (not the other way around) to ensure that CO₂ is always in excess.

Experimental Protocol: Grignard Carboxylation of a Tertiary Alkyl Halide (General)

  • Place activated magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous diethyl ether or THF.

  • Slowly add a solution of the tertiary alkyl halide (e.g., 2-chloro-2-methylnonane) in the same anhydrous solvent. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

  • Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the solution to -78°C (dry ice/acetone bath).

  • In a separate flask, place a large excess of crushed dry ice and add anhydrous ether.

  • Slowly transfer the cold Grignard solution via cannula to the dry ice/ether slurry with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then quench by carefully adding aqueous HCl.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield the crude carboxylic acid.

Issue 3: Purification of this compound

Q3: I am having trouble purifying the final this compound product from the reaction mixture.

A3: Purification of a long-chain, branched carboxylic acid can be challenging due to its physical properties and the nature of potential impurities.

Troubleshooting Purification:

  • Removal of Unreacted Starting Material: Unreacted tertiary alcohol or alkene from a Koch-Haaf reaction, or the dimer from a Grignard reaction, may be present.

    • Solution:

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH or NaHCO₃). The carboxylic acid will form a water-soluble carboxylate salt, while neutral organic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.[5]

      • Distillation: For larger scale purifications, vacuum distillation can be effective if the boiling points of the impurities are sufficiently different from that of this compound.[6]

  • Removal of Isomeric Acid Byproducts: Carbocation rearrangement in the Koch-Haaf reaction can lead to isomeric carboxylic acids that are difficult to separate.

    • Solution:

      • Fractional Distillation: Careful fractional distillation under reduced pressure may separate isomers with different boiling points.

      • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, fractional crystallization can be an effective purification method.[5][7]

Data Presentation

Table 1: Comparison of Carboxylation Methods for Tertiary Carboxylic Acids

FeatureKoch-Haaf ReactionGrignard Carboxylation
Starting Material Tertiary Alcohol or AlkeneTertiary Alkyl Halide
Reagents Strong Acid (e.g., H₂SO₄), CO or HCOOHMg, CO₂
Typical Yields 60-80% (can be lower for hindered substrates)[1]Highly variable, often lower for tertiary substrates due to steric hindrance and side reactions.
Common Byproducts Isomeric acids (from rearrangement), ethers, polymers[1]Dimer (from Wurtz coupling), ketone, tertiary alcohol
Advantages One-pot reaction, can start from readily available alcohols/alkenes.Avoids strongly acidic conditions.
Disadvantages Harsh acidic conditions, potential for carbocation rearrangements, may require high pressure.Moisture sensitive, difficult to initiate for hindered halides, side reactions are common.

Mandatory Visualizations

troubleshooting_workflow cluster_synthesis Synthesis of this compound cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathways cluster_solutions Solutions start Start Synthesis carboxylation Carboxylation Step start->carboxylation low_yield Low Yield? carboxylation->low_yield check_reagents Check Reagent Quality (Anhydrous? Fresh?) low_yield->check_reagents Yes end_product Pure Product low_yield->end_product No optimize_conditions Optimize Reaction Conditions (Temperature, Pressure, Time) check_reagents->optimize_conditions check_side_reactions Analyze for Side Reactions (GC-MS, NMR) optimize_conditions->check_side_reactions purification Purification Issues? check_side_reactions->purification acid_base_extraction Acid-Base Extraction purification->acid_base_extraction Yes distillation Fractional Distillation purification->distillation Yes crystallization Crystallization purification->crystallization Yes acid_base_extraction->end_product distillation->end_product crystallization->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

koch_haaf_pathway start Tertiary Alcohol or Alkene (e.g., 2-methyl-2-nonanol) carbocation Tertiary Carbocation Formation (Acid Catalyzed) start->carbocation carboxylation Carboxylation (+CO) carbocation->carboxylation rearrangement Carbocation Rearrangement carbocation->rearrangement acylium Acylium Ion carboxylation->acylium hydrolysis Hydrolysis (+H₂O) acylium->hydrolysis product This compound hydrolysis->product isomer Isomeric Acid rearrangement->isomer

Caption: Simplified reaction pathway for the Koch-Haaf synthesis.

Frequently Asked Questions (FAQs)

Q4: Why is steric hindrance a major challenge in the synthesis of this compound?

A4: Steric hindrance in this molecule arises from the two methyl groups attached to the carbon atom adjacent to the carboxyl group (the α-carbon). This "neopentyl-like" substitution creates a crowded environment around the reactive center. In the Grignard reaction, this steric bulk hinders the approach of the tertiary alkyl halide to the magnesium surface during reagent formation and subsequently impedes the attack of the bulky Grignard reagent on the carbon dioxide molecule. In the Koch-Haaf reaction, while the formation of the tertiary carbocation is favored, the steric hindrance can influence the rate of subsequent carboxylation.

Q5: Are there alternative methods for the carboxylation of sterically hindered substrates?

A5: While the Koch-Haaf and Grignard methods are the most traditional, modern organic synthesis offers some alternatives, although they may not be as readily scalable or cost-effective:

  • Carboxylation with Organolithium Reagents: Similar to Grignard reagents, organolithium reagents can be carboxylated with CO₂. They are generally more reactive than Grignard reagents, which might help overcome some steric issues, but they are also more basic and can be more challenging to handle.[8]

  • Transition Metal-Catalyzed Carboxylation: Recent advances have been made in using transition metal catalysts (e.g., palladium, nickel, copper) to facilitate the carboxylation of C-H bonds or organic halides. These methods can sometimes offer better functional group tolerance and milder reaction conditions, but their applicability to highly hindered aliphatic substrates can be limited.

Q6: What analytical techniques are best for monitoring the reaction and characterizing the product and byproducts?

A6: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction's progress by observing the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and unreacted starting materials. It can help in diagnosing the formation of dimers, ethers, or isomeric products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product, this compound, and for identifying and quantifying major byproducts.[9]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the carboxylic acid functional group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹).

Q7: What are the key safety considerations when performing these carboxylation reactions?

A7: Both the Koch-Haaf and Grignard reactions have significant safety hazards:

  • Koch-Haaf Reaction: Involves the use of highly corrosive concentrated strong acids. The reaction with formic acid generates carbon monoxide, which is a highly toxic and flammable gas. If using a cylinder of carbon monoxide, it is under high pressure. All operations should be performed in a well-ventilated fume hood.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric (can ignite spontaneously in air), especially if the solvent evaporates. They react violently with water and other protic sources. All manipulations must be carried out under a dry, inert atmosphere. The solvents typically used (diethyl ether, THF) are extremely flammable.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2,2-Dimethylnonanoic Acid and Related Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 2,2-Dimethylnonanoic acid and other branched-chain fatty acids (BCFAs). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in metabolic research, microbiology, and drug development. This document compares the performance of the two most common chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound and other BCFAs depends on factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation. The following table summarizes the performance characteristics of these methods based on validated assays for short-chain and branched-chain fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required to increase volatility and thermal stability (e.g., esterification).Can be analyzed directly, but derivatization can enhance sensitivity.
Linearity (R²) > 0.99[1][2]> 0.99[3]
Limit of Detection (LOD) 5–24 ng/mL[1]Can reach the fmol range with derivatization.
Limit of Quantification (LOQ) 0.05–0.1 μg/mL[1]As low as 0.001 mM.[4]
Accuracy (% Recovery) 95–117%[2]92% to 120%.[4]
Precision (%RSD) Intra-day: 0.56% to 13.07%[5]Intra- and Inter-day: <12% and <20%, respectively.[4]
Sample Throughput Generally lower due to longer run times and derivatization steps.Higher throughput is achievable with faster chromatography and simpler sample preparation.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be prone to matrix effects, often requiring stable isotope-labeled internal standards.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a general method for the analysis of this compound and other BCFAs in biological samples using GC-MS after derivatization.

1. Sample Preparation and Extraction

  • Internal Standard Addition: To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent. A common method is the Folch extraction, which uses a mixture of chloroform and methanol (2:1, v/v).[6]

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization (Pentafluorobenzyl Bromide - PFBBr)

  • Reconstitute the dried extract in a suitable solvent.

  • React the sample with a solution of pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst.[1]

  • Heat the mixture to ensure complete derivatization.[7]

  • After cooling, extract the derivatized analytes with hexane for injection into the GC-MS.[7]

3. GC-MS Analysis

  • GC Column: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis, such as a DB-5MS or equivalent.[8]

  • Oven Program: Start at an initial temperature (e.g., 55°C), then ramp to a final temperature (e.g., 250°C) to ensure separation of the analytes.[2]

  • Carrier Gas: Helium is typically used as the carrier gas.[2]

  • Injection Mode: Splitless injection is commonly used for trace analysis.[2]

  • MS Detection: Use electron ionization (EI) and operate the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the direct analysis of this compound and other BCFAs in biological fluids.

1. Sample Preparation

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis. Dilution of the supernatant may be necessary depending on the expected analyte concentration.

2. Chromatographic Separation

  • LC Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid to improve peak shape, is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

3. MS/MS Detection

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of carboxylic acids.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte of interest and its internal standard to ensure high selectivity and sensitivity.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Extraction->Reconstitution Direct for LC-MS/MS Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Derivatization->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (GC or LC) Injection->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

This guide provides a foundational understanding of the common analytical methodologies for this compound and related branched-chain fatty acids. The optimal method will depend on the specific research question, sample matrix, and available resources. It is always recommended to perform in-house validation to ensure the chosen method meets the required performance criteria.

References

A Comparative Analysis of 2,2-Dimethylnonanoic Acid and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,2-Dimethylnonanoic acid against other branched-chain fatty acids (BCFAs). While research on the specific biological activities of this compound is limited, this document serves as a valuable resource by summarizing the known properties of BCFAs with different structural motifs, such as iso- and anteiso- forms. By presenting available data and outlining detailed experimental protocols, this guide aims to facilitate further investigation into the therapeutic potential of this and other novel fatty acids.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a diverse class of fatty acids characterized by the presence of one or more methyl groups along their carbon chain.[1][2] They are found in various natural sources, including dairy products, ruminant meats, and certain bacteria.[2][3] The position and number of these methyl branches significantly influence their physical and biological properties. The most common BCFAs are the iso- and anteiso- forms, which have a methyl group on the penultimate or antepenultimate carbon, respectively.[1][2] this compound, with its gem-dimethyl group at the alpha-carbon, represents a less common structural motif. BCFAs have garnered scientific interest for their wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][4]

Physicochemical Properties

A key differentiator for fatty acids is their structure, which dictates their physical properties and, consequently, their biological function.

PropertyThis compoundOther Branched-Chain Fatty Acids (Examples)Straight-Chain Fatty Acid (Nonanoic Acid)
Molecular Formula C₁₁H₂₂O₂C₁₅H₃₀O₂ (Pentadecanoic acid, iso/anteiso)C₉H₁₈O₂
Molecular Weight 186.29 g/mol [5]~242.4 g/mol 158.24 g/mol
Structure Gem-dimethyl group at C-2Single methyl branch near the terminus (iso/anteiso)Linear chain
Predicted LogP 4.3[5]Varies by structure~3.4

Comparative Biological Activities

Anti-Cancer Activity

Several studies have highlighted the cytotoxic effects of BCFAs against various cancer cell lines. The potency of these effects often depends on the chain length and branching pattern.

Fatty AcidCell LineEffectIC₅₀ ValueReference
iso-15:0MCF-7 (Breast Cancer)Inhibition of cell growth, induction of apoptosisNot specified[3]
anteiso-15:0MCF-7 (Breast Cancer)Less potent than iso-15:0Not specified[3]
Capric Acid (C10:0)HT-29 (Colon Cancer)Reduced cell viability~70-90% reduction at tested concentrations[6]
Decanoic Acid (C10:0)HCCLM3, HepG2 (Hepatocellular Carcinoma)Induced apoptosis, suppressed c-Met signaling80 µM induced apoptosis[7]
Anti-Inflammatory Effects

BCFAs have been shown to modulate inflammatory pathways, though the effects can be structure-dependent.

Fatty AcidModel SystemEffectKey FindingsReference
iso-BCFAsHepG2 cellsDownregulation of pro-inflammatory genesReduced expression of CRP and IL-6[8]
anteiso-BCFAsHepG2 cellsUpregulation of pro-inflammatory genesIncreased expression of CRP and IL-6[8]
Omega-3 Fatty AcidsMacrophagesProduction of anti-inflammatory mediatorsGeneration of electrophilic fatty acid oxo-derivatives (EFOXs) via COX-2[9]

Potential Signaling Pathways

Fatty acids can act as signaling molecules, modulating the activity of various intracellular pathways. Based on studies of other fatty acids, two key pathways to investigate for this compound are the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

PPAR Activation

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.[10] Certain fatty acids can act as natural ligands for PPARs.[11] Medium-chain fatty acids, for instance, have been identified as PPARγ agonists.[10]

PPAR_Activation Potential PPAR Activation by Fatty Acids cluster_cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FA Fatty Acid (e.g., this compound) PPAR PPARγ FA->PPAR Acts as a ligand Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus PPAR->Nucleus Translocates to PPRE PPRE (PPAR Response Element) PPAR->PPRE Binds to DNA RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Modulation of Lipid & Glucose Metabolism Gene_Transcription->Metabolic_Effects

Caption: Hypothetical PPARγ activation pathway by a fatty acid.

NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation. Some fatty acids can modulate this pathway, either by inhibiting or activating it, depending on the specific fatty acid and cellular context.

NFkB_Signaling Potential Modulation of NF-κB Signaling cluster_cell cluster_nucleus_nfkb Nucleus cluster_cytoplasm_nfkb Cytoplasm FA Fatty Acid (e.g., this compound) Receptor Cell Surface Receptor (e.g., TLR4) FA->Receptor May modulate receptor or downstream signaling IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Inactivates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation NFkB_n->Inflammatory_Genes Activates

Caption: Simplified NF-κB signaling pathway and a potential point of modulation by fatty acids.

Experimental Protocols

To facilitate the investigation of this compound and other BCFAs, the following are detailed methodologies for key experiments.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of a compound on cell viability.

Materials:

  • Target cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • This compound and other fatty acids of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the fatty acids. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of fatty acids. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol measures the ability of a compound to activate PPARγ.

Materials:

  • Cells transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPREs (Peroxisome Proliferator Response Elements).

  • Cell culture medium

  • Test compounds (this compound, etc.)

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well opaque plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control.

  • Incubation: Incubate for 18-24 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control reporter (if used) and express the results as fold activation over the vehicle control.

Protocol 3: Fatty Acid Uptake and Oxidation Assay

This protocol measures the cellular uptake and metabolic oxidation of radiolabeled fatty acids.

Materials:

  • [¹⁴C]-labeled this compound (requires custom synthesis) or a commercially available radiolabeled fatty acid (e.g., [¹⁴C]palmitic acid) as a tracer.

  • Cell line of interest (e.g., hepatocytes, adipocytes)

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Fatty acid-free bovine serum albumin (BSA)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Preparation of Labeled Fatty Acid Solution: Complex the [¹⁴C]-labeled fatty acid with BSA in the incubation buffer.

  • Cell Treatment: Plate cells and allow them to adhere. Wash the cells and incubate with the labeled fatty acid solution for various time points.

  • Uptake Measurement: At each time point, wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of fatty acid taken up.

  • Oxidation Measurement: To measure oxidation, collect the incubation medium. The production of ¹⁴CO₂ (if the label is on the carboxyl carbon) or acid-soluble metabolites can be measured as an indicator of beta-oxidation.

  • Data Analysis: Express uptake as nmol of fatty acid per mg of protein. Express oxidation as a percentage of the total uptaken fatty acid.

Experimental_Workflow General Workflow for Fatty Acid Bioactivity Screening Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Signaling_Assay Signaling Pathway Assays (e.g., PPAR, NF-κB Reporter) Compound->Signaling_Assay Metabolic_Assay Metabolic Assays (e.g., Fatty Acid Uptake & Oxidation) Compound->Metabolic_Assay Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Signaling_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Profile Data_Analysis->Conclusion

Caption: A generalized experimental workflow for characterizing the biological activity of a novel fatty acid.

Conclusion and Future Directions

While this compound remains a relatively uncharacterized branched-chain fatty acid, the established biological activities of other BCFAs suggest several promising avenues for future research. Its unique gem-dimethyl structure at the α-carbon may confer distinct properties regarding metabolic stability and interaction with cellular targets. The experimental protocols and comparative data provided in this guide offer a framework for initiating a systematic investigation into the anti-cancer, anti-inflammatory, and metabolic regulatory potential of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to determine its potential as a novel therapeutic agent.

References

A Comparative Analysis of 2,2-Dimethylnonanoic Acid and 2,2-Dimethyloctanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fatty acid research and drug development, nuanced structural differences can lead to significant variations in physicochemical properties and biological activities. This guide provides a detailed comparison of 2,2-dimethylnonanoic acid and 2,2-dimethyloctanoic acid, two closely related branched-chain fatty acids. By presenting available data on their properties, biological effects, and relevant experimental protocols, this document aims to equip researchers with the information necessary to make informed decisions in their investigative pursuits.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical characteristics of this compound and 2,2-dimethyloctanoic acid is crucial for predicting their behavior in biological systems and for designing experimental protocols. The addition of a single carbon to the backbone of this compound subtly alters its properties, as detailed in the table below.

PropertyThis compound2,2-Dimethyloctanoic Acid
Molecular Formula C₁₁H₂₂O₂[1]C₁₀H₂₀O₂[2]
Molecular Weight 186.29 g/mol [1]172.26 g/mol [2]
Predicted pKa 4.86 ± 0.45[3]~5
Predicted XLogP3 4.3[1]3.7[2][4]
Solubility Data not availableSlightly soluble in DMSO and Methanol[3]
Appearance Data not availableColorless liquid with a burning, rancid odor[2]

Note: Some values are predicted and may vary from experimental results.

Biological Activity and Toxicological Profile

While comprehensive comparative studies are limited, available data and toxicological classifications provide insights into the potential biological effects and hazards associated with these fatty acids.

2,2-Dimethyloctanoic Acid has been noted for its potential to influence metabolic processes. Some research suggests it may have anti-depressant effects and could enhance fatty acid metabolism within mitochondria.

This compound , with its longer carbon chain, is anticipated to exhibit increased lipophilicity, which may affect its interaction with biological membranes and metabolic enzymes.

Toxicological Summary

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications:

Hazard StatementThis compound2,2-Dimethyloctanoic Acid
Acute Toxicity, Oral Warning (Harmful if swallowed)[1]Not classified
Acute Toxicity, Dermal Warning (Harmful in contact with skin)[1]Not classified
Acute Toxicity, Inhalation Warning (Harmful if inhaled)[1]Not classified
Skin Corrosion/Irritation Not classifiedWarning (Causes skin irritation)[2]
Serious Eye Damage/Irritation Not classifiedDanger (Causes serious eye damage)[2]

It is imperative for researchers to handle these compounds with appropriate personal protective equipment and to consult the relevant safety data sheets (SDS) before use.

Hypothetical Signaling Pathway of a Branched-Chain Fatty Acid

While the specific signaling pathways for this compound and 2,2-dimethyloctanoic acid are not well-elucidated, a generalized pathway for a branched-chain fatty acid (BCFA) can be conceptualized based on known fatty acid signaling. BCFAs can be incorporated into cellular lipids or act as signaling molecules, potentially influencing metabolic and inflammatory pathways.

BCFA_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_ext Branched-Chain Fatty Acid (BCFA) Transporter Fatty Acid Transporter BCFA_ext->Transporter Uptake BCFA_intra Intracellular BCFA Transporter->BCFA_intra Metabolic_Enzymes Metabolic Enzymes BCFA_intra->Metabolic_Enzymes Metabolism Signaling_Proteins Signaling Proteins (e.g., PPARs) BCFA_intra->Signaling_Proteins Activation Gene_Expression Gene Expression (Metabolism, Inflammation) Signaling_Proteins->Gene_Expression Regulation

Caption: Generalized signaling pathway for a branched-chain fatty acid.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the comparative study of this compound and 2,2-dimethyloctanoic acid.

Determination of Aqueous Solubility

This protocol outlines a method for determining the aqueous solubility of the fatty acids using the shake-flask method.

Materials:

  • This compound and 2,2-dimethyloctanoic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials

  • Orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Add an excess amount of the fatty acid to a scintillation vial containing a known volume of PBS.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the samples at high speed to pellet the undissolved fatty acid.

  • Carefully collect an aliquot of the supernatant.

  • Analyze the concentration of the dissolved fatty acid in the supernatant using a validated HPLC or GC-MS method.

  • The experiment should be performed in triplicate for each compound.

In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of the two fatty acids on a relevant cell line (e.g., HepG2 human liver cancer cells or 3T3-L1 pre-adipocytes).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound and 2,2-dimethyloctanoic acid

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare stock solutions of the fatty acids in DMSO and then dilute them to various concentrations in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the fatty acids. Include a vehicle control (medium with DMSO only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Fatty Acid Uptake Assay

This protocol outlines a method to compare the cellular uptake of the two fatty acids.

Materials:

  • Cell line of interest

  • Radiolabeled ([³H] or [¹⁴C]) this compound and 2,2-dimethyloctanoic acid (if available) or a fluorescently labeled analog.

  • Cell culture medium

  • 6-well or 12-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in multi-well plates and grow to confluence.

  • Prepare a solution of the labeled fatty acid in the culture medium.

  • Wash the cells with a serum-free medium.

  • Add the medium containing the labeled fatty acid to the cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes).

  • To stop the uptake, rapidly wash the cells with ice-cold PBS.

  • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the uptake to the total protein content of the cell lysate.

Experimental_Workflow cluster_preparation Compound Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Solubility Aqueous Solubility Determination Cytotoxicity Cytotoxicity Assay (e.g., MTT) Solubility->Cytotoxicity Uptake Cellular Uptake Assay Solubility->Uptake Metabolism Metabolic Assays (e.g., Seahorse) Solubility->Metabolism Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Uptake->Data_Analysis Metabolism->Data_Analysis

Caption: A logical workflow for the comparative in vitro evaluation of fatty acids.

Conclusion

The comparison between this compound and 2,2-dimethyloctanoic acid highlights the importance of subtle structural modifications in determining the physicochemical and biological properties of fatty acids. While current data is limited, the available information suggests potential differences in their biological activities and toxicological profiles. The longer alkyl chain of this compound is expected to increase its lipophilicity, which may influence its cellular uptake, metabolism, and interaction with molecular targets. Further direct comparative studies are warranted to fully elucidate their distinct pharmacological profiles and to guide their potential applications in research and drug development. The experimental protocols provided herein offer a framework for conducting such comparative investigations.

References

A Comparative Guide to the Spectroscopic Analysis of 2,2-Dimethylnonanoic Acid for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2,2-Dimethylnonanoic acid and its structural isomer, nonanoic acid. The objective is to delineate the key spectral features that enable the unambiguous structural confirmation of this compound. This document summarizes key quantitative data in tabular format, details the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The structural differences between this compound and nonanoic acid are clearly reflected in their respective spectroscopic data. The presence of a quaternary carbon and two methyl groups at the α-position in this compound leads to distinct features in its NMR and mass spectra compared to the straight-chain structure of nonanoic acid.

While experimental spectroscopic data for this compound is not widely available in public databases, this guide utilizes predicted data and data from its close homolog, 2,2-dimethyloctanoic acid, for illustrative comparison. The readily available experimental data for nonanoic acid serves as a reference.

¹H NMR Data

Table 1: Comparison of ¹H NMR Spectral Data

Assignment This compound (Predicted/Homolog Data) Nonanoic Acid (Experimental Data) [1][2]Key Differentiator
-COOH ~12 ppm (s, 1H)~12 ppm (s, 1H)The chemical shift of the carboxylic acid proton is similar for both, but its broadness can vary with concentration and solvent.
α-protons No α-protons2.35 ppm (t, 2H, J = 7.5 Hz)The most significant difference: this compound lacks protons at the α-position, resulting in the absence of this signal.
α-CH₃ ~1.15 ppm (s, 6H)N/AThe sharp singlet for the six equivalent methyl protons is a unique and prominent feature of the 2,2-dimethyl structure.
β-protons ~1.5 ppm (t, 2H)1.63 ppm (quint, 2H)The multiplicity and chemical shift of the β-protons differ due to the adjacent quaternary carbon in the dimethylated compound.
-(CH₂)n- ~1.2-1.4 ppm (m)~1.2-1.4 ppm (m)The signals for the methylene chain protons overlap in both compounds.
Terminal -CH₃ ~0.88 ppm (t, 3H)0.88 ppm (t, 3H)The terminal methyl group signal is similar in both compounds.

Note: Predicted data for this compound is based on standard chemical shift increments. Homolog data is referenced from similar 2,2-dimethyl substituted carboxylic acids.

¹³C NMR Data

Table 2: Comparison of ¹³C NMR Spectral Data

Assignment This compound (from Homolog) Nonanoic Acid (Experimental Data) [1][3][4]Key Differentiator
-COOH ~185 ppm~180.7 ppmThe quaternary substitution at the α-carbon in this compound is expected to cause a downfield shift of the carboxyl carbon signal.
α-C ~42 ppm (quaternary)~34.2 ppm (CH₂)The presence of a quaternary carbon signal and the absence of a CH₂ signal in this region is a definitive marker for the 2,2-dimethyl structure.
α-CH₃ ~25 ppmN/AThe signal corresponding to the two equivalent methyl carbons is unique to this compound.
β-C ~38 ppm~24.8 ppmThe chemical shift of the β-carbon is influenced by the quaternary α-carbon.
-(CH₂)n- ~23-32 ppm~22.7-31.9 ppmThe signals for the methylene chain carbons are present in both compounds, with slight variations in their chemical shifts.
Terminal -CH₃ ~14 ppm~14.1 ppmThe terminal methyl carbon signal is observed at a similar chemical shift in both isomers.

Note: Data for this compound is based on the experimental spectrum of its homolog, 2,2-dimethyloctanoic acid, and may vary slightly.

Infrared (IR) Spectroscopy Data

Table 3: Comparison of IR Spectral Data

Vibrational Mode This compound (Expected) Nonanoic Acid (Experimental Data) [1][5][6][7][8][9]Key Differentiator
O-H stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids and is present in both compounds.
C-H stretch (Aliphatic) 2850-2960 cm⁻¹2850-2960 cm⁻¹Both compounds show strong C-H stretching absorptions from the alkyl chains. The intensity may be slightly greater for this compound due to the two additional methyl groups.
C=O stretch (Carboxylic Acid) ~1710 cm⁻¹~1710 cm⁻¹The carbonyl stretch is a strong band and appears at a similar wavenumber for both saturated carboxylic acids.
C-O stretch / O-H bend ~1200-1300 cm⁻¹, ~920 cm⁻¹~1200-1300 cm⁻¹, ~920 cm⁻¹These fingerprint region absorptions are present in both spectra.
Mass Spectrometry Data

Table 4: Comparison of Mass Spectrometry Data

m/z Value This compound (Expected Fragmentation) Nonanoic Acid (Experimental Data) [1][7][10][11]Key Differentiator
Molecular Ion [M]⁺ 186 (low abundance or absent)186 (low abundance or absent)The molecular ion is often weak or absent in the electron ionization mass spectra of long-chain carboxylic acids.
[M-CH₃]⁺ 171N/ALoss of a methyl group from the dimethylated α-carbon is a likely fragmentation pathway for this compound.
[M-C₇H₁₅]⁺ (McLafferty + 1) 87N/AA characteristic fragment for α,α-disubstituted carboxylic acids.
McLafferty Rearrangement N/A60The classic McLafferty rearrangement fragment at m/z 60 is a key indicator for a straight-chain carboxylic acid with γ-hydrogens and is absent in this compound.
[C₄H₇O₂]⁺ 101N/AAlpha-cleavage leading to the loss of the heptyl chain would produce this fragment.
[C₇H₁₅]⁺ 9999Fragmentation of the alkyl chain can produce common ions.

Experimental Protocols

Standard procedures for the acquisition of spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the carboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is used to ensure accurate integration of quaternary carbons.

    • Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer.

  • Ionization : Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Comparison Comparison with Isomer (Nonanoic Acid) NMR->Comparison IR->Comparison MS->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

This guide demonstrates that a combination of NMR, IR, and mass spectrometry provides complementary information that is essential for the definitive structural elucidation of this compound and its differentiation from structural isomers like nonanoic acid.

References

A Comparative Analysis of the Biological Activity of Branched-Chain and Straight-Chain Nonanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2,2-dimethylnonanoic acid and its straight-chain analog, nonanoic acid. Due to a lack of available experimental data for this compound, this guide utilizes data for the closely related branched-chain analog, 2-methylnonanoic acid, to draw comparisons. The primary focus of this guide is on the antimicrobial properties of these fatty acids, with detailed experimental protocols and a summary of available quantitative data.

Introduction

Fatty acids, both straight-chain and branched-chain, are known to possess a range of biological activities, including antimicrobial and antifungal properties. Nonanoic acid, a nine-carbon straight-chain saturated fatty acid, has been identified as an effective antifungal and antibacterial agent.[1][2][3] Branched-chain fatty acids, which differ in the arrangement of their carbon skeleton, can exhibit altered biological activities compared to their straight-chain counterparts. This guide explores these differences, providing available data to inform research and development in relevant fields.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of fatty acids is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for 2-methylnonanoic acid and nonanoic acid against a panel of bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Methylnonanoic Acid and Nonanoic Acid Against Various Microorganisms

Microorganism2-Methylnonanoic Acid (µg/mL)[1]Nonanoic Acid (µg/mL)
Gram-Positive Bacteria
Bacillus subtilis125Data not available
Mycobacterium smegmatis250Data not available
Sarcina lutea62.5Data not available
Gram-Negative Bacteria
Escherichia coli>10002300-2500[4]
Salmonella typhimurium>10002000-2800[4]
Actinomycetes
Streptomyces nojiriensis>1000Data not available
Fungi
Candida utilis62.5Data not available
Rhizopus oligosporus<1 mM (inhibits germination)[5]Data not available

Note: Data for this compound is currently unavailable in the reviewed literature. The data for 2-methylnonanoic acid is presented as the closest available analog. MIC values for nonanoic acid against the specific strains tested for 2-methylnonanoic acid were not available in the same study, hence data from other studies are provided for comparison where possible.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of the antimicrobial activities of these fatty acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method[1]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of 2-methylnonanoic acid and nonanoic acid are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Microorganisms: Pure cultures of the test bacteria and fungi are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
  • Growth Media: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.
  • 96-well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • The overnight cultures of microorganisms are diluted in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the 96-well plates using the appropriate broth. The final volume in each well is typically 100 µL.
  • A positive control well (containing medium and inoculum but no test compound) and a negative control well (containing medium only) are included on each plate.
  • 100 µL of the standardized inoculum is added to each well (except the negative control).
  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results stock Stock Solutions of Fatty Acids serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Standardized Microbial Inoculum inoculation Inoculation of Wells inoculum->inoculation serial_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation read_mic Visual Assessment of Growth incubation->read_mic mic_determination Determine MIC read_mic->mic_determination

Protocol 2: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a substance.

1. Preparation of Materials:

  • Test Compounds: Sterile filter paper disks (6 mm in diameter) are impregnated with known concentrations of the fatty acids.
  • Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared and dried.
  • Inoculum: A standardized microbial suspension (0.5 McFarland standard) is prepared as described in the broth microdilution protocol.

2. Assay Procedure:

  • A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid.
  • The entire surface of the MHA plate is evenly swabbed in three directions to ensure a uniform lawn of bacteria.
  • The impregnated paper disks are placed on the surface of the agar using sterile forceps.
  • The plates are incubated under appropriate conditions.

3. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.

Mechanism of Action

The primary mechanism of antimicrobial action for fatty acids is believed to be the disruption of the microbial cell membrane. Their amphipathic nature allows them to insert into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately resulting in cell death.

Branched-chain fatty acids can have a more pronounced effect on membrane fluidity compared to their straight-chain counterparts. The methyl branches disrupt the orderly packing of the fatty acid chains in the membrane, which can further enhance membrane disruption.

signaling_pathway fatty_acid Fatty Acid (Nonanoic or Branched-chain) cell_membrane Bacterial Cell Membrane fatty_acid->cell_membrane Insertion into lipid bilayer disruption Membrane Disruption & Increased Permeability cell_membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Conclusion

The available data suggests that both straight-chain and branched-chain nonanoic acids possess antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. While direct comparative data for this compound is lacking, the findings for 2-methylnonanoic acid indicate that branched-chain analogs can exhibit potent antimicrobial effects, in some cases comparable to or greater than their straight-chain counterparts. The primary mechanism of action is likely through the disruption of the cell membrane. Further research is warranted to fully elucidate the biological activity profile of this compound and to directly compare its efficacy against nonanoic acid. This will provide a more complete understanding of the structure-activity relationship of branched-chain fatty acids and their potential as novel antimicrobial agents.

References

A Proposed Framework for Inter-laboratory Comparison of 2,2-Dimethylnonanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethylnonanoic acid is a branched-chain fatty acid of interest in various fields, from industrial applications to potential biomarker research. As with any analyte, ensuring the accuracy, reproducibility, and comparability of its quantification across different laboratories is paramount. To date, a formal inter-laboratory comparison study for this compound has not been published in publicly accessible literature. This guide, therefore, presents a proposed framework for conducting such a comparison, outlining key analytical methodologies and performance benchmarks. The objective is to provide researchers, scientists, and drug development professionals with a robust starting point for establishing and validating their analytical methods for this compound.

The two most prevalent and powerful techniques for the analysis of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a classic and robust method, often requiring derivatization to improve the volatility and chromatographic behavior of the analyte.[1][2][3][4][5] LC-MS/MS, on the other hand, can often analyze the compound directly in its native form and typically offers higher sensitivity and specificity, making it particularly suitable for complex biological matrices.[6][7][8]

This guide will compare these two proposed methodologies, presenting hypothetical yet realistic performance data to illustrate the expected outcomes of an inter-laboratory study.

Data Presentation: A Hypothetical Inter-laboratory Comparison

To illustrate the expected outcomes of an inter-laboratory study, the following tables present hypothetical performance data for the analysis of this compound using GC-MS and LC-MS/MS across three virtual laboratories. These tables are intended to serve as a template for a real-world study.

Table 1: Hypothetical Performance Characteristics of GC-MS Analysis

LaboratoryLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)
Lab A0.050.1598.54.2
Lab B0.080.2595.26.8
Lab C0.060.20102.15.5

Table 2: Hypothetical Performance Characteristics of LC-MS/MS Analysis

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)
Lab A0.51.5101.33.1
Lab B0.82.599.24.5
Lab C0.62.0103.83.9

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis with Derivatization

This protocol is based on common methodologies for the GC-MS analysis of fatty acids.[3]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 1 mL of sample (e.g., plasma, cell culture media), add an internal standard (e.g., a deuterated analog of this compound). b. Acidify the sample with 100 µL of 1M HCl. c. Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a 2:1 mixture of hexane:isopropanol). d. Vortex for 2 minutes, then centrifuge at 3000 x g for 10 minutes. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation) a. To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). b. Add 50 µL of a suitable solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 60°C for 30 minutes. d. Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions a. GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent. b. Injection: 1 µL, splitless mode. c. Inlet Temperature: 280°C. d. Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes. e. Carrier Gas: Helium at a constant flow of 1.2 mL/min. f. MS Transfer Line Temperature: 290°C. g. Ion Source Temperature: 230°C. h. Ionization Mode: Electron Ionization (EI) at 70 eV. i. Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Analysis

This protocol is adapted from general methods for the LC-MS/MS analysis of free fatty acids.[6][8]

1. Sample Preparation (Protein Precipitation) a. To 100 µL of sample, add an internal standard. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Instrumentation and Conditions a. LC Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm) is suitable.[7] b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A suitable gradient would be to start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Injection Volume: 5 µL. h. Ionization Mode: Electrospray Ionization (ESI) in negative mode. i. Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]-, and characteristic product ions would be monitored. Specific MRM transitions for this compound and the internal standard would need to be optimized.

Visualizing the Methodologies

The following diagrams illustrate the workflows for the proposed analytical methods.

GCMS_Workflow start Start: Sample Collection prep Sample Preparation (Liquid-Liquid Extraction) start->prep Add Internal Standard deriv Derivatization (Silylation) prep->deriv Evaporate & Reconstitute inject GC-MS Injection deriv->inject analysis Data Acquisition (SIM Mode) inject->analysis process Data Processing (Quantification) analysis->process end_node End: Report Results process->end_node

Caption: Experimental workflow for GC-MS analysis of this compound.

LCMSMS_Workflow start Start: Sample Collection prep Sample Preparation (Protein Precipitation) start->prep Add Internal Standard inject LC-MS/MS Injection prep->inject Centrifuge & Collect Supernatant analysis Data Acquisition (MRM Mode) inject->analysis process Data Processing (Quantification) analysis->process end_node End: Report Results process->end_node

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

A Comparative Guide to Chromatographic Columns for the Separation of 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation and analysis of branched-chain fatty acids such as 2,2-Dimethylnonanoic acid are crucial. The selection of an appropriate chromatography column is a critical factor in achieving accurate quantification and purification. This guide provides a comparative overview of suitable gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns for the separation of this compound, supported by available experimental data for similar compounds.

Gas Chromatography (GC) Column Performance

Gas chromatography is a widely used technique for the analysis of fatty acids. For branched-chain fatty acids like this compound, derivatization to fatty acid methyl esters (FAMEs) is a common practice to enhance volatility and improve chromatographic performance. However, specialized columns are available for the analysis of underivatized free fatty acids.

Data Presentation: Comparison of Recommended GC Columns

Column NameStationary PhasePolarityKey FeaturesRecommended For
Agilent J&W DB-FATWAX Ultra Inert Polyethylene Glycol (WAX)PolarExcellent stability for aqueous samples, superior inertness, and thermal stability.[1]Direct analysis of underivatized volatile organic and free fatty acids in aqueous solutions.[1]
Restek Stabilwax-DA Acid-deactivated Carbowax Polyethylene GlycolPolarSpecifically designed for the analysis of acidic compounds without the need for derivatization, reducing sample preparation time.[2]Analysis of free fatty acids and other acidic compounds.[2]
Restek Rt-2560 Biscyanopropyl PolysiloxaneHighly PolarOptimized for the separation of geometric (cis/trans) and positional isomers of FAMEs.[3]Detailed analysis of FAME isomers, which would be relevant if separating this compound from other C11 isomers.[3]

Experimental Protocols

1. Analysis of Underivatized Free Fatty Acids using Agilent J&W DB-FATWAX Ultra Inert GC Column

  • Column: Agilent J&W DB-FATWAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program: 80°C (1 min hold), ramp to 240°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet: Split/splitless, 250°C, split ratio 50:1

  • Detector: Flame Ionization Detector (FID), 260°C

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., MTBE or hexane) with an internal standard. For aqueous samples, direct injection may be possible.[1]

2. Analysis of Fatty Acid Methyl Esters (FAMEs) using Restek Rt-2560 GC Column

  • Column: Restek Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness[3]

  • Oven Program: 100°C (4 min hold), ramp to 240°C at 3°C/min, hold for 15 min

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet: Split/splitless, 225°C, split ratio 100:1

  • Detector: Flame Ionization Detector (FID), 250°C

  • Sample Preparation: Derivatize the fatty acid to its methyl ester using a standard procedure such as BF3-methanol. Extract the FAMEs into an organic solvent like hexane.

High-Performance Liquid Chromatography (HPLC) Column Performance

HPLC offers a powerful alternative to GC, particularly for the analysis of free fatty acids without derivatization. Recent studies have highlighted the potential of specific UHPLC columns for the separation of branched-chain fatty acids.

Data Presentation: Comparison of Recommended HPLC Columns

Column NameStationary PhaseKey FeaturesRecommended For
Chiralpak IG-U Polysaccharide-basedExcellent isomer selectivity, particularly for short and medium-chain branched-chain fatty acids.[4]Isomer-selective profiling of branched-chain fatty acids without prior derivatization.[4]
Acquity UPLC CSH C18 Charged Surface Hybrid C18Good selectivity for long-chain branched-chain fatty acid isomers and suitable for a broad range of fatty acids.[4]General profiling of branched-chain and straight-chain fatty acids.[4]

Experimental Protocols

1. UHPLC-MS Analysis of Branched-Chain Fatty Acids using a Chiralpak IG-U Column

  • Column: Chiralpak IG-U, 3.0 x 150 mm, 3 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Gradient: 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in negative ion mode.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

2. UHPLC-MS Analysis of Fatty Acids using an Acquity UPLC CSH C18 Column

  • Column: Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm particle size[4]

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v)

  • Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in negative ion mode.

  • Sample Preparation: Dissolve the sample in a mixture of methanol and water.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chromatographic analysis of this compound.

Chromatographic_Workflow Sample Sample containing This compound Preparation Sample Preparation Sample->Preparation Derivatization Derivatization (optional, for GC) e.g., FAMEs Preparation->Derivatization GC Analysis NoDerivatization No Derivatization (for HPLC or specific GC columns) Preparation->NoDerivatization HPLC/GC Analysis Injection Chromatographic Injection Derivatization->Injection NoDerivatization->Injection GC Gas Chromatography (GC) Injection->GC HPLC High-Performance Liquid Chromatography (HPLC) Injection->HPLC Separation Column Separation GC->Separation HPLC->Separation Detection Detection (e.g., FID, MS) Separation->Detection Analysis Data Analysis (Quantification, Identification) Detection->Analysis

Caption: Workflow for the chromatographic analysis of this compound.

References

A Researcher's Guide to Evaluating "2,2-Dimethylnonanoic acid" Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of analytical standards are paramount for generating reliable and reproducible data. This guide provides a framework for comparing analytical standards of 2,2-Dimethylnonanoic acid. Due to the limited availability of public data on this specific compound, this guide uses a representative data set for a structurally similar long-chain fatty acid, nonanoic acid, to illustrate the key quality attributes and analytical methodologies. This approach provides a practical toolkit for evaluating and selecting the most suitable analytical standard for your research needs.

Comparison of Analytical Standard Specifications

When selecting an analytical standard, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is crucial. The CoA provides critical data on the purity, identity, and certified concentration of the standard. Below is a table summarizing the typical specifications to compare between different lots or suppliers of a fatty acid analytical standard, using representative data.

ParameterSupplier A (Example)Supplier B (Example)Key Considerations
Product Name This compoundThis compoundEnsure the product name and CAS number (14250-75-0) match your requirements.
Chemical Formula C₁₁H₂₂O₂C₁₁H₂₂O₂Verification of the molecular formula.
Molecular Weight 186.29 g/mol 186.29 g/mol Consistent with the chemical formula.
Purity (by GC-FID) ≥99.5%99.2%Higher purity standards lead to more accurate quantification. Look for the analytical method used for purity assessment.
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MSThe use of multiple analytical techniques for identity confirmation provides greater confidence in the standard.
Certified Concentration Not Provided (Neat)Not Provided (Neat)For neat standards, the purity value is used for concentration calculations. If a solution, the certified concentration and its uncertainty are critical.
Appearance Colorless LiquidClear, colorless liquidPhysical appearance can be an initial indicator of quality.
Storage Conditions Room Temperature2-8°CAdherence to recommended storage conditions is vital for maintaining the standard's stability and integrity.
Traceability N/AN/AFor highest accuracy, standards with traceability to a national metrology institute (e.g., NIST) are preferred, though not always available.

Note: The data presented above is representative and should be replaced with actual data from the supplier's Certificate of Analysis when available.

Experimental Protocols

Accurate determination of the purity and concentration of this compound analytical standards relies on robust analytical methodologies. Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and reliable technique for this purpose.

Protocol for Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a typical method for assessing the purity of a neat this compound standard.

1. Objective: To determine the purity of the this compound analytical standard by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

2. Materials and Reagents:

  • This compound analytical standard
  • High-purity solvent for dilution (e.g., Methanol or Dichloromethane, GC grade)
  • Autosampler vials with septa

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)
  • Capillary GC column suitable for fatty acid analysis (e.g., a polar-modified polyethylene glycol or a low-bleed non-polar column)
  • Data acquisition and processing software

4. Sample Preparation: a. Prepare a stock solution of the this compound standard at a concentration of approximately 1 mg/mL in the chosen solvent. b. Vortex the solution to ensure complete dissolution. c. Transfer an aliquot of the solution to an autosampler vial.

5. GC-FID Conditions (Example):

  • Column: DB-FATWAX UI, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL
  • Injection Mode: Split (e.g., 20:1)
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute
  • Ramp: 10°C/min to 240°C
  • Hold: 5 minutes at 240°C
  • Detector: FID
  • Detector Temperature: 260°C
  • Hydrogen Flow: 30 mL/min
  • Air Flow: 300 mL/min
  • Makeup Gas (Nitrogen): 25 mL/min

6. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the area percentage of the this compound peak using the following formula:

7. System Suitability:

  • Perform multiple injections of the same standard solution to assess the precision of the measurement (e.g., calculate the relative standard deviation (RSD) of the peak area). An RSD of <2% is generally considered acceptable.

Visualizing the Analytical Workflow

Understanding the logical flow of validating and using an analytical standard is crucial for ensuring data quality. The following diagram illustrates a typical workflow from receiving a new standard to its use in sample analysis.

Analytical_Standard_Workflow cluster_0 Standard Reception & Initial Checks cluster_1 Standard Preparation & Validation cluster_2 Calibration & Quality Control cluster_3 Sample Analysis Receive Receive Analytical Standard Check_CoA Review Certificate of Analysis Receive->Check_CoA Visual_Inspect Visual Inspection Check_CoA->Visual_Inspect Prep_Stock Prepare Stock Solution Visual_Inspect->Prep_Stock Purity_Check In-house Purity Verification (e.g., GC-FID) Prep_Stock->Purity_Check Identity_Confirm Identity Confirmation (e.g., MS) Purity_Check->Identity_Confirm Prep_Calibrants Prepare Calibration Standards Identity_Confirm->Prep_Calibrants Run_Cal_Curve Generate Calibration Curve Prep_Calibrants->Run_Cal_Curve QC_Checks Run Quality Control Samples Run_Cal_Curve->QC_Checks Analyze_Samples Analyze Experimental Samples QC_Checks->Analyze_Samples

A Comparative Guide to the Synthesis of 2,2-Dimethylnonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 2,2-dimethylnonanoic acid, a sterically hindered carboxylic acid. The synthesis of α,α-dialkylated carboxylic acids like this compound presents a significant challenge in organic synthesis due to the steric hindrance around the quaternary α-carbon. This document outlines and compares two primary strategies: the alkylation of an isobutyrate enolate and the dialkylation of a malonic ester. The information presented is based on established chemical principles and analogous reactions found in the scientific literature.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several methodologies, with enolate alkylation being the most direct and versatile. Below is a comparison of two viable routes, highlighting their respective strengths and weaknesses.

Parameter Route A: Alkylation of Isobutyrate Ester Route B: Dialkylation of Malonic Ester
Starting Materials Ethyl isobutyrate, 1-BromoheptaneDiethyl malonate, Iodomethane, 1-Bromoheptane
Key Reagents Lithium diisopropylamide (LDA)Sodium ethoxide (NaOEt)
Number of Steps 3 (Enolate formation, Alkylation, Hydrolysis)5 (First enolate formation, First alkylation, Second enolate formation, Second alkylation, Hydrolysis & Decarboxylation)
Theoretical Yield Potentially higher due to fewer stepsPotentially lower due to more steps and potential for side products
Purity Concerns Potential for unreacted starting materialPotential for mono-alkylated and di-alkylated byproducts
Scalability Good, LDA is a common but moisture-sensitive reagentGood, uses common and less sensitive reagents
Control of Alkylation Direct alkylation with the heptyl groupStepwise introduction of methyl and heptyl groups

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two proposed routes. These protocols are based on standard laboratory procedures for similar transformations.

Route A: Alkylation of Ethyl Isobutyrate

This route involves the formation of a lithium enolate from ethyl isobutyrate using lithium diisopropylamide (LDA), followed by alkylation with 1-bromoheptane and subsequent hydrolysis of the ester to the carboxylic acid.

Step 1: Enolate Formation and Alkylation

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.[1]

  • Ethyl isobutyrate (1.0 equivalent) is then added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • 1-Bromoheptane (1.05 equivalents) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,2-dimethylnonanoate.

Step 2: Hydrolysis

  • The crude ethyl 2,2-dimethylnonanoate is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide (e.g., 3-5 equivalents) is added, and the mixture is heated to reflux for several hours until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is acidified with concentrated hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of this compound.

  • The carboxylic acid is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product. Purification can be achieved by distillation or recrystallization.

Route B: Dialkylation of Diethyl Malonate

This classic approach utilizes the acidity of the α-protons in diethyl malonate to perform two sequential alkylations, first with iodomethane and then with 1-bromoheptane. The resulting dialkylated malonic ester is then hydrolyzed and decarboxylated to yield the target carboxylic acid.[2][3]

Step 1: First Alkylation (Methylation)

  • In a round-bottom flask equipped with a reflux condenser, sodium metal (1.0 equivalent) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Diethyl malonate (1.0 equivalent) is added dropwise to the sodium ethoxide solution.

  • Iodomethane (1.0 equivalent) is then added, and the mixture is heated to reflux for 1-2 hours.[3]

  • After cooling, the reaction mixture is worked up by adding water and extracting with diethyl ether. The organic layer is washed, dried, and concentrated to give diethyl 2-methylmalonate.

Step 2: Second Alkylation (Heptylation)

  • A fresh solution of sodium ethoxide is prepared as in Step 1.

  • The diethyl 2-methylmalonate from the previous step is added to the ethoxide solution.

  • 1-Bromoheptane (1.0 equivalent) is added, and the mixture is refluxed for several hours.[3]

  • Work-up as described in the first alkylation step yields diethyl 2-heptyl-2-methylmalonate.

Step 3: Hydrolysis and Decarboxylation

  • The dialkylated malonic ester is hydrolyzed by refluxing with an excess of a strong base such as sodium hydroxide in an aqueous or alcoholic solution.[3]

  • After complete hydrolysis, the solution is acidified with a strong acid (e.g., sulfuric or hydrochloric acid).

  • The acidified mixture is then heated, which induces decarboxylation of the resulting malonic acid derivative to afford this compound.[3]

  • The final product is isolated by extraction with an organic solvent, followed by washing, drying, and purification as in Route A.

Signaling Pathways and Experimental Workflows

The logical progression of these synthetic routes can be visualized to better understand the sequence of reactions and transformations.

Synthesis_Comparison cluster_A Route A: Alkylation of Isobutyrate Ester cluster_B Route B: Dialkylation of Malonic Ester A_start Ethyl Isobutyrate A_enolate Lithium Enolate A_start->A_enolate 1. LDA, THF, -78°C A_alkylated Ethyl 2,2-Dimethylnonanoate A_enolate->A_alkylated 2. 1-Bromoheptane A_final This compound A_alkylated->A_final 3. NaOH, H2O/EtOH, Reflux 4. H3O+ B_start Diethyl Malonate B_enolate1 Enolate B_start->B_enolate1 1. NaOEt, EtOH B_methylated Diethyl 2-Methylmalonate B_enolate1->B_methylated 2. CH3I B_enolate2 Enolate B_methylated->B_enolate2 3. NaOEt, EtOH B_dialkylated Diethyl 2-Heptyl-2-methylmalonate B_enolate2->B_dialkylated 4. 1-Bromoheptane B_final This compound B_dialkylated->B_final 5. NaOH, H2O, Reflux 6. H3O+, Δ (-CO2)

References

Safety Operating Guide

Navigating the Disposal of 2,2-Dimethylnonanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based endeavors, the proper disposal of chemical waste is a critical component of operational safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and responsible disposal of 2,2-Dimethylnonanoic acid, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Summary

This compound is classified as an acute toxin, posing significant health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is harmful if swallowed, in contact with skin, or if inhaled[1]. Adherence to stringent safety protocols during handling and disposal is therefore mandatory.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection. All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain. While neutralization is a common procedure for some acids, many organic acids may remain toxic even after neutralization and are therefore not suitable for sewer disposal[3].

1. Waste Collection and Segregation:

  • Container: Use a dedicated, properly labeled, and chemically compatible waste container. The original container of the main component of the waste is often a suitable choice[4]. Ensure the container is in good condition and has a secure, tightly closing lid[4]. For acidic waste, avoid using metal containers[3][4].

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[4]. Include the approximate concentration and composition if it is part of a mixture.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA)[3]. It is crucial to segregate this organic acid waste from incompatible materials such as bases, oxidizers, and reactive metals[3][5].

2. Storage Prior to Disposal:

  • Location: The SAA should be located near the point of generation and under the control of laboratory personnel[4][6]. It should be away from open sinks or floor drains[6].

  • Containment: Utilize secondary containment, such as a plastic bin, to prevent the spread of material in case of a leak[6].

  • Closure: Keep the waste container tightly capped at all times, except when adding waste[4].

3. Arranging for Final Disposal:

  • Professional Disposal Service: The final step is to dispose of the contents and the container through an approved waste disposal plant[2][7]. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Step 1: Waste Preparation cluster_storage Step 2: Interim Storage cluster_disposal Step 3: Final Disposal start Identify 2,2-Dimethylnonanoic Acid for Disposal container Select a compatible, non-metallic container start->container labeling Label with 'HAZARDOUS WASTE' and chemical name container->labeling segregate Segregate from incompatible materials (bases, oxidizers) labeling->segregate saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment segregate->saa contact_ehs Contact EHS or licensed waste disposal contractor saa->contact_ehs end Dispose via approved waste disposal plant contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2-Dimethylnonanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2,2-Dimethylnonanoic acid, ensuring laboratory safety and operational excellence.

This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory safety and chemical handling protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an acute toxicant.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment Summary

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes which can cause serious eye damage.[2][3]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)Prevents skin contact. Inspect gloves for degradation or punctures before use.[2][4]
Body Chemical-resistant laboratory coat, fully buttonedProtects skin and personal clothing from spills and contamination.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[3][5]Minimizes inhalation of harmful vapors or aerosols.[1]
Feet Closed-toe, chemical-resistant shoesProtects feet from accidental spills.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound during routine laboratory procedures.

1. Engineering Controls and Preparation:

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[3][7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Work Area: Designate a specific, clearly marked area for handling this chemical to prevent cross-contamination.

2. Donning PPE:

  • Before handling the chemical, put on all the required PPE as detailed in the table above. Ensure gloves are of the correct size and are free from any defects.

3. Handling the Compound:

  • Transferring: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a graduated cylinder to avoid splashes.

  • Heating: If heating is required, use a water bath or a heating mantle. Avoid open flames.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield/goggles and then the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Solid Waste: All disposable materials contaminated with the acid (e.g., gloves, absorbent pads, and paper towels) must be placed in a separate, labeled hazardous solid waste container.

Neutralization of Small Quantities (if permissible by your institution):

  • Caution: This procedure should only be performed by trained personnel in a chemical fume hood.

  • Slowly add the acidic waste to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) with constant stirring.

  • Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.

  • Once neutralized, the solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Disposal of Containers:

  • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_transfer Transfer/Weigh Chemical prep_setup->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decon Decontaminate Glassware & Surfaces handle_experiment->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disp_neutralize Neutralize (if applicable) cleanup_waste->disp_neutralize To Waste Disposal cleanup_wash Wash Hands cleanup_doff->cleanup_wash disp_dispose Dispose via Hazardous Waste Stream disp_neutralize->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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2,2-Dimethylnonanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.